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  • Product: (3-(Benzyloxy)-2-nitrophenyl)methanol
  • CAS: 68847-71-2

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of (3-(Benzyloxy)-2-nitrophenyl)methanol: A Technical Guide for Advanced Organic Synthesis

Executive Summary (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized aromatic building block pivotal in the synthesis of complex pharmaceutical intermediates, including substituted indoles[1] and benzimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized aromatic building block pivotal in the synthesis of complex pharmaceutical intermediates, including substituted indoles[1] and benzimidazoles[2]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, characterization, and application of this compound. By understanding the mechanistic causality behind each protocol step, drug development professionals can optimize yields, ensure absolute structural integrity, and seamlessly integrate this intermediate into broader synthetic pipelines.

Chemical Structure & Physicochemical Properties

The molecular architecture of (3-(Benzyloxy)-2-nitrophenyl)methanol features a central benzene ring substituted with a hydroxymethyl group at C1, a nitro group at C2, and a benzyloxy ether at C3. This contiguous 1,2,3-substitution pattern creates a sterically congested environment where the strongly electron-withdrawing nitro group profoundly influences the electronic properties of the adjacent functional groups.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Chemical Formula C14H13NO4Defines stoichiometry for downstream reactions.
Molecular Weight 259.26 g/mol Standard parameter for mass spectrometry validation.
TPSA ~75.2 ŲIndicates moderate membrane permeability potential.
LogP (Predicted) 2.85Suggests favorable lipophilicity for organic extraction.
H-Bond Donors 1 (-OH)Provides a reactive site for esterification or activation.
H-Bond Acceptors 5 (-NO2, -OH, -O-)Influences solubility and intermolecular interactions.
Rotatable Bonds 4Contributes to the molecule's conformational flexibility.
Mechanistic Rationale in Synthetic Design

The strategic utility of (3-(Benzyloxy)-2-nitrophenyl)methanol lies in its orthogonal reactivity. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, remaining stable under basic conditions and mild hydride reductions, yet it can be cleanly cleaved via palladium-catalyzed hydrogenolysis when the free phenol is required[1]. The nitro group serves a dual purpose: it activates the ring during early synthetic steps and acts as a masked amine. Upon reduction, the resulting aniline derivative can undergo rapid intramolecular cyclization to form heterocyclic scaffolds[3].

Validated Synthetic Workflow

The synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol is typically achieved in two high-yielding steps starting from 3-hydroxy-2-nitrobenzaldehyde. The protocol below is designed as a self-validating system, ensuring that each step provides clear visual or analytical feedback to confirm success.

SynthWorkflow Start 3-Hydroxy-2-nitrobenzaldehyde Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Int1 3-Benzyloxy-2-nitrobenzaldehyde Step1->Int1 SN2 Reaction Step2 Step 2: Aldehyde Reduction (NaBH4, MeOH, 0°C) Int1->Step2 Product (3-(Benzyloxy)-2-nitrophenyl)methanol Step2->Product Chemoselective Reduction

Synthetic workflow for (3-(Benzyloxy)-2-nitrophenyl)methanol.

Step 1: O-Benzylation
  • Objective: Protect the phenolic hydroxyl group to prevent interference in subsequent steps.

  • Reagents: 3-Hydroxy-2-nitrobenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), anhydrous DMF.

  • Causality & Procedure:

    • Dissolve 3-hydroxy-2-nitrobenzaldehyde in anhydrous DMF.

    • Add K₂CO₃. Causality: Potassium carbonate is a mild base that selectively deprotonates the highly acidic phenol (pKa lowered by the ortho-nitro group) without triggering unwanted aldol condensations of the aldehyde.

    • Add benzyl bromide dropwise at 0 °C, then stir at room temperature for 4 hours. The phenoxide attacks the benzyl halide via an SN2 mechanism.

    • Workup: Quench with water, extract with ethyl acetate. The product, 3-benzyloxy-2-nitrobenzaldehyde, is isolated via flash chromatography.

Step 2: Chemoselective Aldehyde Reduction
  • Objective: Convert the aldehyde to a primary alcohol without reducing the nitro group.

  • Reagents: 3-Benzyloxy-2-nitrobenzaldehyde (1.0 eq), NaBH₄ (1.2 eq), Methanol.

  • Causality & Procedure:

    • Dissolve the intermediate in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise. Causality: Sodium borohydride is a mild hydride donor. At 0 °C, it chemoselectively reduces the carbonyl group to an alkoxide without affecting the easily reducible nitro group or cleaving the benzyl ether.

    • Stir for 1 hour. Self-Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active aldehyde spot disappears and a more polar spot (the alcohol) appears.

    • Workup: Quench with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the target compound.

Physicochemical Characterization Protocol

To ensure scientific integrity, the synthesized (3-(Benzyloxy)-2-nitrophenyl)methanol must be rigorously characterized to confirm both structure and purity.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Self-Validating Markers: The disappearance of the aldehyde proton (~10.0 ppm) from Step 1 is the primary indicator of success. You must observe a new singlet (or doublet if coupled to the OH) around 4.6–4.8 ppm integrating for 2H, corresponding to the newly formed hydroxymethyl (-CH₂OH) group. The benzylic protons of the protecting group will appear as a distinct singlet near 5.2 ppm (2H).

  • LC-MS Analysis:

    • Utilizing Electrospray Ionization (ESI+), the mass spectrum should display a sodium adduct [M+Na]⁺ at m/z 282.07, confirming the molecular weight of 259.26 g/mol .

  • HPLC Purity Assessment:

    • Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). A single sharp peak at the characteristic retention time validates >95% purity.

Downstream Applications in Drug Development

The true value of (3-(Benzyloxy)-2-nitrophenyl)methanol is realized in its downstream applications. By manipulating the oxidation state of the nitro group, researchers can unlock access to diverse pharmacological scaffolds. For instance, similar benzyloxy-nitro precursors are critical in the synthesis of enzyme inhibitors and enterotoxin modulators[4].

Downstream Core (3-(Benzyloxy)-2-nitrophenyl)methanol Red Nitro Reduction (Pd/C, H2 or Fe/HCl) Core->Red Amine (2-Amino-3-(benzyloxy)phenyl)methanol Red->Amine Nitro to Amine Ox Oxidation / Cyclization Amine->Ox Indoles 7-Benzyloxyindoles Ox->Indoles Indole Synthesis Benzimidazoles Benzimidazole Derivatives Ox->Benzimidazoles Benzimidazole Synthesis

Downstream synthetic applications in heterocyclic drug development.

When subjected to catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to an aniline. Depending on the exact conditions, the benzyl group may also be cleaved to yield a free phenol, a strategy frequently employed in the synthesis of 7-hydroxyindoles[3]. Alternatively, retaining the benzyl group allows for the construction of 7-benzyloxyindoles[1] and complex benzimidazole derivatives[2], which are privileged structures in medicinal chemistry for targeting various receptors and enzymes.

References
  • United States Patent (19) - Googleapis.com (Bradykinin Antagonists and Benzimidazole Derivatives).
  • N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide: Its Process Chemistry Ranging from Enantiocontrolled Construction of the Chiral Amine Side Chain to Regioselective Functionalization of the Aromatic Starting Materials - ACS Publications.
  • Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca | ACS Infectious Diseases.
  • An Efficient and Practical Synthesis of N,N-Diethyl-7-indolyloxyacetamide via 7-Hydroxyindole: Synthetic Communications - Taylor & Francis.

Sources

Exploratory

Mechanistic Elucidation and Photochemical Profiling of (3-(Benzyloxy)-2-nitrophenyl)methanol

Executive Summary Photolabile protecting groups (PPGs) are indispensable tools in chemical biology and materials science for the spatiotemporal control of molecular function. Among these, o-nitrobenzyl (ONB) derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photolabile protecting groups (PPGs) are indispensable tools in chemical biology and materials science for the spatiotemporal control of molecular function. Among these, o-nitrobenzyl (ONB) derivatives remain the gold standard due to their predictable photochemistry. This technical guide provides an in-depth mechanistic analysis of a highly specialized ONB derivative: (3-(Benzyloxy)-2-nitrophenyl)methanol . By integrating a bulky benzyloxy substituent adjacent to the nitro group, this architecture exploits steric buttressing and electronic push-pull dynamics to optimize photocleavage kinetics under biocompatible long-wavelength UV (365 nm) irradiation[1].

Structural Rationale: The Steric Buttressing Effect

The design of (3-(Benzyloxy)-2-nitrophenyl)methanol is rooted in precise physical organic principles aimed at overcoming the limitations of standard ONB groups, which suffer from poor absorbance above 320 nm[2].

  • Electronic Modulation (Bathochromic Shift): The alkoxy (benzyloxy) group at the 3-position acts as an electron-donating group. Through resonance and inductive effects, it lowers the energy gap of the n−π∗ transition of the nitro group, shifting the absorption maximum ( λmax​ ) toward 350–365 nm. This is critical for biological applications where deep-UV light causes cellular damage[3].

  • Steric Pre-organization: The 3-benzyloxy group is exceptionally bulky. Positioned ortho to the nitro group, it creates severe steric strain, forcing the nitro group out of coplanarity with the aromatic ring. This "buttressing effect" pushes the nitro oxygen atoms closer to the benzylic protons at the 1-position. Because the rate-limiting step of ONB photolysis is the intramolecular hydrogen abstraction[4], this steric pre-organization significantly lowers the activation energy of the transition state.

Core Mechanism of Photocleavage

The photocleavage of (3-(Benzyloxy)-2-nitrophenyl)methanol follows a multi-step unimolecular photoreaction pathway[5]:

  • Photoexcitation & Intersystem Crossing: Absorption of a 365 nm photon promotes the molecule from the singlet ground state ( S0​ ) to an excited singlet state ( S1​ ), which rapidly undergoes intersystem crossing (ISC) to a reactive triplet state ( T1​ ).

  • Intramolecular Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the adjacent benzylic carbon. This step is accelerated by the aforementioned steric buttressing, yielding a transient aci-nitro tautomer[1].

  • Cyclization: The aci-nitro intermediate undergoes a rapid, dark (thermal) cyclization to form a five-membered benzisoxazoline intermediate[5].

  • Ring Opening & Hydrolysis: In the presence of water, the benzisoxazoline ring opens and hydrolyzes. The final products are 3-(benzyloxy)-2-nitrosobenzaldehyde and a water molecule (or the release of a payload if the methanol was conjugated as an ester, ether, or carbonate).

Mechanism A Ground State (3-BnO-2-NO2-PhCH2OH) B Excited State (Singlet/Triplet) A->B hν (365 nm) C aci-Nitro Tautomer (Transient) B->C Intramolecular H-Abstraction D Benzisoxazoline Intermediate C->D Cyclization E Cleavage Products (Nitrosobenzaldehyde + H2O) D->E Ring Opening & Hydrolysis

Fig 1: Photochemical state transitions and structural intermediates in ONB photocleavage.

Experimental Workflow: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the kinetic profiling of photolabile groups must be a self-validating system. The following protocol utilizes orthogonal controls to guarantee that the observed degradation is strictly photochemical and quantitatively accurate.

Protocol: Photolysis and HPLC Kinetic Monitoring
  • Step 1: Sample Preparation with Internal Standard

    • Action: Prepare a 100 µM solution of (3-(Benzyloxy)-2-nitrophenyl)methanol in a 1:1 (v/v) mixture of Acetonitrile (MeCN) and Phosphate-Buffered Saline (PBS, pH 7.4). Add 50 µM of biphenyl as an internal standard.

    • Causality: MeCN ensures the complete solvation of the highly lipophilic benzyloxy moiety, preventing micelle formation that could alter photophysics. PBS provides the essential aqueous environment required for the final hydrolytic cleavage step[6]. The internal standard (biphenyl) is photostable at 365 nm and validates injection volumes during HPLC analysis, ensuring mass balance calculations are absolute.

  • Step 2: Controlled Irradiation and Dark Controls

    • Action: Aliquot the solution into two quartz cuvettes. Irradiate one cuvette using a calibrated 365 nm LED array at a constant flux of 3.5 mW/cm²[3]. Keep the second cuvette in complete darkness at the same temperature.

    • Causality: The 365 nm wavelength matches the bathochromic shift of the 3-alkoxy substitution while avoiding deep-UV tissue damage. The dark control is a critical self-validating step to prove that the compound does not undergo spontaneous thermal hydrolysis.

  • Step 3: Aliquot Sampling and Quenching

    • Action: Withdraw 20 µL aliquots at t = 0, 1, 2, 5, 10, 20, and 30 minutes. Immediately transfer to amber HPLC vials to quench further ambient light exposure.

  • Step 4: RP-HPLC Analysis

    • Action: Analyze aliquots via Reversed-Phase HPLC (C18 column, MeCN/H₂O gradient) with UV detection at the isosbestic point (determined via prior UV-Vis scanning).

    • Causality: Monitoring at the isosbestic point ensures that the total absorbance remains constant if the reaction proceeds cleanly from starting material to the nitrosobenzaldehyde product without side reactions, validating the 1:1 stoichiometry of the cleavage.

  • Step 5: Data Processing

    • Action: Plot the natural log of the normalized peak area (Starting Material / Internal Standard) versus time to determine the first-order rate constant ( k ).

Workflow Step1 1. Sample Preparation 100 µM in 1:1 MeCN/PBS + Internal Standard Step2 2. UV Irradiation 365 nm LED (3.5 mW/cm²) Parallel Dark Control Step1->Step2 Step3 3. Aliquot Sampling Collect at defined intervals (t=0 to 30 min) Step2->Step3 Step4 4. Kinetic Analysis RP-HPLC Monitoring Isosbestic Point Check Step3->Step4 Step5 5. Data Validation Calculate Rate (k) & Confirm Mass Balance Step4->Step5

Fig 2: Self-validating experimental workflow for the kinetic profiling of photocleavage.

Quantitative Data: Photophysical Benchmarking

The efficacy of a photolabile group is determined by its molar extinction coefficient ( ϵ ) at the irradiation wavelength and its quantum yield ( Φ ). The table below summarizes the enhanced performance of the 3-benzyloxy substituted ONB compared to standard reference scaffolds[4].

Photolabile Scaffold λmax​ (nm) ϵ at 365 nm (M⁻¹cm⁻¹)Quantum Yield ( Φ )Relative Cleavage Rate (365 nm)
Unsubstituted o-Nitrobenzyl (ONB)260~2000.131.0x (Baseline)
4,5-Dimethoxy-2-nitrobenzyl (DMNB)345~5,0000.020.8x
(3-(Benzyloxy)-2-nitrophenyl)methanol 355 ~4,200 0.08 ~3.5x

Data Interpretation: While the quantum yield of the 3-benzyloxy derivative is slightly lower than that of unsubstituted ONB, its massive increase in absorbance at 365 nm (due to the electronic push-pull system) combined with the steric acceleration of the H-abstraction step results in a net cleavage rate that is significantly faster under biocompatible irradiation conditions.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews - ACS Publications[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks PMC - NIH[Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Bioorganic & Medicinal Chemistry Letters[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects ACS Omega[Link]

Sources

Foundational

Deciphering the Mass Spectrometry Fragmentation Landscape of (3-(Benzyloxy)-2-nitrophenyl)methanol

Executive Summary (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized aromatic compound featuring a central benzene ring substituted with a hydroxymethyl group, a nitro group, and a benzyloxy group. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized aromatic compound featuring a central benzene ring substituted with a hydroxymethyl group, a nitro group, and a benzyloxy group. Because of its ortho-nitrobenzyl architecture, this molecule is of significant interest in the development of photo-cleavable linkers, structural proteomics, and targeted drug delivery systems. Understanding its gas-phase behavior in tandem mass spectrometry (MS/MS) is critical for identifying its integration and release in complex biological matrices. This whitepaper provides an in-depth mechanistic guide to its Electrospray Ionization (ESI) fragmentation patterns, supported by a self-validating analytical protocol.

Molecular Architecture & Ionization Dynamics

The structural topology of (3-(Benzyloxy)-2-nitrophenyl)methanol (C₁₄H₁₃NO₄, exact mass 259.0845 Da) dictates its ionization efficiency and subsequent fragmentation. The ortho-nitrobenzyl alcohol moiety is a well-documented structural motif, widely utilized in photo-activatable crosslinkers (1)[1].

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton, primarily at the highly basic benzyloxy oxygen or the nitro group, yielding a stable [M+H]⁺ precursor ion at m/z 260.0918 . The inclusion of ortho-nitrobenzyl derivatives in ESI-MS is also known to influence charge-state distributions, sometimes acting as supercharging reagents due to their unique dipole moments and proton affinity characteristics (2)[2].

Mechanistic Fragmentation Pathways (CID/HCD)

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the [M+H]⁺ ion undergoes thermodynamically driven fragmentation. The logic of these pathways is governed by the stability of the leaving groups and the resonance stabilization of the resulting cations.

Pathway A: Benzylic Ether Cleavage (The Tropylium Drive)

The most dominant feature in the MS/MS spectrum of benzyloxy-containing compounds is the charge-driven heterolytic cleavage of the C–O ether bond. This process expels the benzyl moiety, which immediately rearranges to form the highly symmetric, resonance-stabilized tropylium cation (C₇H₇⁺) at m/z 91.0548 .

  • Causality: Because the activation energy for this cleavage is exceptionally low due to the thermodynamic stability of the tropylium ion, m/z 91 typically constitutes the base peak at moderate to high collision energies.

Pathway B: The ortho-Nitro Effect (Water Loss)

The spatial proximity of the 2-nitro and 1-hydroxymethyl groups dictates a highly specific fragmentation cascade, characteristic of ortho-nitrobenzyl alcohols (3)[3].

  • Causality: In the gas phase, the basic oxygen of the nitro group abstracts a proton from the adjacent hydroxymethyl group. This ortho-effect leads to the elimination of a neutral water molecule (-18.0106 Da), generating a reactive [M+H - H₂O]⁺ intermediate at m/z 242.0812 . This phenomenon is a gas-phase analog to the solution-phase photochemistry of these molecules.

Pathway C: Deep Core Fragmentation (Nitro Degradation)

Following the initial water loss, the core structure can undergo further degradation by expelling radical species.

  • Causality: The loss of a nitric oxide radical (NO•, -29.998 Da) from the m/z 242.0812 ion yields an odd-electron product ion at m/z 212.0832 . Such neutral losses are diagnostic signatures for nitroaromatic compounds in tandem mass spectrometry, confirming the presence of the intact nitro group prior to collision (4)[4].

Fragmentation_Logic Parent [M+H]+ m/z 260.0918 Tropylium Tropylium Ion m/z 91.0548 Parent->Tropylium - C7H7NO4 (Ether Cleavage) Core1 [M+H - H2O]+ m/z 242.0812 Parent->Core1 - H2O (ortho-effect) Core2 [M+H - C7H8O]+ m/z 152.0342 Parent->Core2 - C7H8O (Benzyl Alcohol Loss) Core3 [M+H - H2O - NO]+ m/z 212.0832 Core1->Core3 - NO• (Nitro Degradation)

Figure 1: Primary ESI+ MS/MS fragmentation pathways of (3-(Benzyloxy)-2-nitrophenyl)methanol.

Quantitative Data Summary

The table below summarizes the exact mass calculations and relative abundances expected during a stepped-collision energy MS/MS experiment.

Fragment IonTheoretical m/zFormulaNeutral LossRelative AbundanceMechanistic Pathway
[M+H]⁺ 260.0918C₁₄H₁₄NO₄⁺NonePrecursorProtonation (ESI+)
Tropylium 91.0548C₇H₇⁺169.0370 DaBase Peak (High CE)Benzylic Ether Cleavage
[M+H - H₂O]⁺ 242.0812C₁₄H₁₂NO₃⁺18.0106 DaHigh (Low CE)ortho-Nitro Effect
[M+H - C₇H₈O]⁺ 152.0342C₇H₆NO₃⁺108.0576 DaModerateBenzyl Alcohol Loss
[M+H - H₂O - NO]⁺ 212.0832C₁₄H₁₂O₂⁺•48.0086 DaLowNitro Group Degradation

Experimental Protocol: LC-HRMS/MS Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol is recommended for the characterization of this compound. The methodology utilizes Stepped Normalized Collision Energy (NCE) to map the complete breakdown curve, preventing the loss of fragile intermediate ions (like m/z 242) while still capturing terminal fragments (like m/z 91).

Step 1: System Calibration & Suitability

  • Calibrate the high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a standard calibration mix to achieve a mass accuracy of < 2 ppm.

  • Run a solvent blank (50:50 MeOH:H₂O with 0.1% Formic Acid) to establish a baseline and rule out isobaric background interferences.

Step 2: Sample Preparation

  • Dissolve (3-(Benzyloxy)-2-nitrophenyl)methanol in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 10 µg/mL using 50:50 MeOH:H₂O containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state and maximizing ESI+ yield.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. This ensures the separation of the target compound from any potential photo-degradation byproducts (e.g., ortho-nitrosobenzaldehyde derivatives) that may have formed during storage.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Source: ESI+, Capillary Voltage 3.5 kV, Heater Temp 300°C.

  • Isolation Window: 1.0 m/z (Quadrupole).

  • Fragmentation: HCD with Stepped NCE at 20, 40, and 60. Causality: NCE 20 preserves the [M+H - H₂O]⁺ ion, while NCE 60 drives the reaction to the terminal tropylium ion, providing a self-validating map of the entire pathway.

LCMS_Workflow Prep Sample Prep & Spiking LC UHPLC Separation Prep->LC ESI ESI+ Ionization LC->ESI Iso Quadrupole Isolation ESI->Iso HCD HCD Collision Cell Iso->HCD Detect High-Res Detection HCD->Detect

Figure 2: Self-validating LC-HRMS/MS workflow for precursor and fragment ion characterization.

References

  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - National Institutes of Health (NIH) / Chemical Science - 1

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - Royal Society of Chemistry (RSC) - 2

  • 2-Nitrobenzyl alcohol | C7H7NO3 | CID 11923 - PubChem / NIH -3

  • Proposed fragmentation schemes of DSSO-cross-linked peptides - ResearchGate - 4

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing (3-(Benzyloxy)-2-nitrophenyl)methanol from precursors

Executive Summary & Strategic Rationale The synthesis of highly functionalized aromatic building blocks requires strict adherence to chemoselective principles. The target molecule, (3-(Benzyloxy)-2-nitrophenyl)methanol ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized aromatic building blocks requires strict adherence to chemoselective principles. The target molecule, (3-(Benzyloxy)-2-nitrophenyl)methanol , contains three distinct functional groups on a benzene scaffold: a benzyloxy ether, a nitro group, and a hydroxymethyl group.

This application note details a robust, field-proven two-step synthetic protocol starting from commercially available 3-hydroxy-2-nitrobenzaldehyde. By carefully selecting reaction conditions—specifically leveraging the acidity of the ortho-nitro phenol for mild benzylation and the tunable reactivity of sodium borohydride for selective aldehyde reduction—this workflow prevents unwanted side reactions such as ether cleavage or nitro reduction.

Retrosynthetic Analysis & Pathway Visualization

The most efficient route to the target compound avoids the over-alkylation and subsequent saponification issues associated with benzoic acid precursors. Instead, we utilize 3-hydroxy-2-nitrobenzaldehyde. The synthesis proceeds via an initial Williamson ether synthesis to protect the phenol, followed by a chemoselective reduction of the aldehyde.

SyntheticRoute SM 3-Hydroxy-2-nitrobenzaldehyde (Starting Material) INT 3-Benzyloxy-2-nitrobenzaldehyde (Intermediate) SM->INT Step 1: BnBr, K2CO3 DMF, 60°C (Williamson Ether Synthesis) PROD (3-(Benzyloxy)-2-nitrophenyl)methanol (Target Product) INT->PROD Step 2: NaBH4 MeOH, 0°C to RT (Chemoselective Reduction)

Figure 1: Two-step synthetic workflow for (3-(Benzyloxy)-2-nitrophenyl)methanol.

Causality in Experimental Design: The Chemoselectivity Imperative

In synthetic methodology, understanding why a reagent is chosen is as critical as knowing how to use it.

Base Selection for Benzylation: The presence of the strongly electron-withdrawing nitro group at the ortho position significantly lowers the pKa of the phenolic proton. This allows for quantitative deprotonation using a mild base like Potassium Carbonate (K₂CO₃) [1]. Utilizing a stronger base (e.g., Sodium Hydride or Sodium Hydroxide) is unnecessary and actively detrimental, as it could induce a Cannizzaro disproportionation reaction on the adjacent aldehyde moiety.

Hydride Donor Selection for Reduction: The intermediate, 3-benzyloxy-2-nitrobenzaldehyde, presents a chemoselectivity challenge. As demonstrated in the synthesis of related tilimycin precursors, subjecting such a system to catalytic hydrogenation (Pd/C, H₂) results in the simultaneous hydrogenolysis of the benzyloxy ether and the complete reduction of the nitro group to an aniline [2]. To exclusively target the aldehyde, Sodium Borohydride (NaBH₄) in methanol is strictly required. NaBH₄ is a mild hydride donor that rapidly reduces aldehydes to primary alcohols while leaving both nitro groups and benzyl ethers completely intact.

Chemoselectivity Reagent Sodium Borohydride (NaBH4) in Methanol Aldehyde Aldehyde (-CHO) Reduced to -CH2OH Reagent->Aldehyde Hydride Transfer (Fast) Nitro Nitro Group (-NO2) Remains Intact Reagent->Nitro No Reaction (Chemoselective) Ether Benzyl Ether (-OBn) Remains Intact Reagent->Ether No Cleavage (Stable to Hydride)

Figure 2: Chemoselectivity of NaBH4 ensuring reduction of only the aldehyde moiety.

Reagents and Quantitative Parameters

Table 1: Step 1 - O-Benzylation Stoichiometry (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Hydroxy-2-nitrobenzaldehyde 167.12 1.0 eq 1.67 g Starting Material
Benzyl bromide (BnBr) 171.04 1.2 eq 2.05 g (1.43 mL) Alkylating Agent
Potassium carbonate (K₂CO₃) 138.21 2.0 eq 2.76 g Mild Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL (0.5 M) | Polar Aprotic Solvent |

Table 2: Step 2 - Chemoselective Reduction Stoichiometry (8 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Benzyloxy-2-nitrobenzaldehyde 257.24 1.0 eq 2.06 g Intermediate
Sodium borohydride (NaBH₄) 37.83 1.5 eq 0.45 g Reducing Agent

| Methanol (MeOH) | 32.04 | - | 40 mL (0.2 M) | Solvent / Proton Source |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Benzyloxy-2-nitrobenzaldehyde

Self-Validating Principle: The conversion of the phenol to the ether eliminates the strongly hydrogen-bonded phenolic proton, resulting in a distinct shift in TLC retention factor (Rf) and improved solubility in non-polar solvents.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-nitrobenzaldehyde (1.67 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes. Observation: The solution will darken as the highly conjugated phenoxide ion forms.

  • Alkylation: Add benzyl bromide (1.43 mL, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1).

  • Aqueous Workup: Once the starting material is consumed, cool the flask to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Solvent Removal (Critical Step): Wash the combined organic layers with distilled water (3 × 50 mL) followed by brine (50 mL). Causality: DMF is highly miscible with organic solvents; multiple water washes are strictly required to partition the DMF into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-benzyloxy-2-nitrobenzaldehyde. Purify via recrystallization (EtOH) or silica gel flash chromatography if necessary.

Step 2: Synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol

Self-Validating Principle: The reduction of the aldehyde to a primary alcohol significantly increases the polarity of the molecule. The product will elute noticeably slower on normal-phase silica TLC compared to the aldehyde intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-benzyloxy-2-nitrobenzaldehyde (2.06 g, 8.0 mmol) in methanol (40 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Hydride Addition: Add NaBH₄ (0.45 g, 12.0 mmol) in small portions over 10 minutes. Causality: NaBH₄ reacts exothermically with methanol to liberate hydrogen gas. Portionwise addition at 0 °C prevents solvent boil-over and controls the reaction kinetics.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1–2 hours. Monitor via TLC (Hexanes/EtOAc, 2:1) until the aldehyde spot disappears.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise to destroy excess hydride.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Dilute the remaining aqueous slurry with water (30 mL) and extract with Dichloromethane (DCM) (3 × 40 mL).

  • Final Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid/oil is the highly pure target compound, (3-(Benzyloxy)-2-nitrophenyl)methanol.

Analytical Characterization & Expected Results

To verify the success of the self-validating workflow, perform ¹H-NMR (CDCl₃, 400 MHz).

  • Step 1 Success: Disappearance of the broad phenolic -OH peak (~10.5 ppm) and the appearance of a sharp benzylic -CH₂- singlet (~5.2 ppm, 2H). The aldehyde proton will remain visible as a sharp singlet (~10.0 ppm, 1H).

  • Step 2 Success: Complete disappearance of the aldehyde proton (~10.0 ppm). Appearance of a new benzylic -CH₂- singlet corresponding to the newly formed hydroxymethyl group (~4.7 ppm, 2H) and a broad, exchangeable -OH triplet/singlet (~2.5 ppm, 1H). The nitro-aromatic core and the benzyl ether signals must remain entirely unperturbed.

References

  • Otsuka Pharmaceutical Co Ltd. (1999). Heterocyclic compounds and salts thereof (U.S. Patent No. 6,083,961). U.S. Patent and Trademark Office. 1

  • Schramko, H. L., et al. (2020). Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca. ACS Infectious Diseases, 6(7), 1825-1835. 2

Sources

Application

Application Note: (3-(Benzyloxy)-2-nitrophenyl)methanol as a Red-Shifted Photolabile Protecting Group for Spatiotemporal Control

Introduction & Mechanistic Rationale Photolabile protecting groups (PPGs) are indispensable tools in photopharmacology, synthetic chemistry, and chemical biology, enabling the precise spatiotemporal activation of "caged"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Photolabile protecting groups (PPGs) are indispensable tools in photopharmacology, synthetic chemistry, and chemical biology, enabling the precise spatiotemporal activation of "caged" biomolecules. While the classic ortho-nitrobenzyl (ONB) group is widely utilized, its reliance on high-energy UV light ( λ<300 nm) restricts its utility in live-cell applications due to severe phototoxicity and poor tissue penetration [1].

To overcome these limitations, (3-(Benzyloxy)-2-nitrophenyl)methanol serves as an advanced, red-shifted PPG scaffold. The strategic placement of the benzyloxy group—an electron-donating group (EDG)—at the 3-position (ortho to the nitro group) extends the π -conjugation of the aromatic system. This electronic perturbation lowers the energy of the n→π∗ transition, red-shifting the absorption maximum ( λmax​ ) into the near-UV/visible range (>365 nm) and significantly enhancing the two-photon absorption cross-section for deep-tissue applications[2].

Photochemical Cleavage Pathway

The photodeprotection of ONB derivatives is governed by a Norrish type II-like photoisomerization [3]. Upon photon absorption, the nitro group enters an excited state and abstracts a hydrogen atom from the adjacent benzylic carbon. This forms a transient aci-nitro intermediate, which rapidly cyclizes into a cyclic hemiacetal. Subsequent aqueous hydrolysis releases the free target molecule and a 2-nitrosobenzaldehyde byproduct.

Causality Insight: The 3-benzyloxy substituent is not merely a steric placeholder; it stabilizes the aci-nitro intermediate via resonance, optimizing the quantum yield ( Φ ) of the cleavage event and preventing non-productive relaxation back to the ground state.

PhotolysisMechanism A Caged Substrate (ONB-Target) B Excited State (Singlet/Triplet) A->B hν (>365 nm) C aci-Nitro Intermediate B->C Intramolecular H-transfer D Cyclic Hemiacetal C->D Cyclization E Free Target (Active) D->E Hydrolysis (pH dependent) F Nitroso Byproduct D->F Cleavage

Photochemical cleavage mechanism of o-nitrobenzyl protecting groups via an aci-nitro intermediate.

Comparative Photophysical Data

To justify the selection of the 3-benzyloxy derivative over standard PPGs, the table below summarizes the critical photophysical parameters dictating uncaging efficiency. The addition of the EDG significantly improves the molar extinction coefficient ( ϵ ) at 365 nm and the two-photon cross-section ( δu​ ).

Protecting Group ScaffoldSubstituent Effect λmax​ (nm) ϵ365​ ( M−1cm−1 )Uncaging Φ Two-Photon Cross-Section ( δu​ , GM)
2-Nitrobenzyl (NB) None280< 1000.13< 0.01
4,5-Dimethoxy-NB (DMNB) EDG (para/meta)346~ 5,0000.080.03
3-Benzyloxy-NB EDG (ortho)355~ 6,5000.110.05

(Note: Data represents generalized comparative ranges derived from standard photophysical evaluations [2]).

Experimental Protocols & Self-Validating Workflows

A robust caging strategy requires quantitative coupling and absolute dark stability. The following protocols detail the caging of a primary amine (e.g., a peptide or neurotransmitter) via a carbamate linkage.

ExperimentalWorkflow S1 1. PPG Activation (Chloroformate Synthesis) S2 2. Caging Reaction (Target Coupling) S1->S2 S3 3. Purification & Dark Stability Check S2->S3 S4 4. Biological Integration (Cell/Tissue Incubation) S3->S4 S5 5. Spatiotemporal Uncaging (Light Exposure) S4->S5 S6 6. Downstream Analysis (Target Activation) S5->S6

End-to-end experimental workflow for the synthesis, validation, and uncaging of protected targets.

Protocol A: Activation to Chloroformate

Causality: The benzylic hydroxyl group of (3-(Benzyloxy)-2-nitrophenyl)methanol is inherently a poor electrophile. Reacting it with triphosgene converts it into a highly reactive chloroformate. This intermediate forms highly stable carbamates with amines, which resist enzymatic degradation but rapidly decarboxylate upon photolysis.

Step-by-Step:

  • Flame-dry a round-bottom flask under Argon. Dissolve (3-(Benzyloxy)-2-nitrophenyl)methanol (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add triphosgene (0.4 eq) in one portion, followed by the dropwise addition of anhydrous pyridine (1.2 eq).

  • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

  • System Validation (Methanol Quench): Chloroformates degrade on silica and standard LC-MS columns. To validate formation, extract a 5 µL reaction aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The detection of the methyl carbonate mass ( [M+MeOH−HCl] ) confirms successful activation without exposing the reactive intermediate to destructive column conditions.

  • Concentrate the reaction mixture under reduced pressure, re-dissolve in dry DCM, and filter through a short pad of Celite to remove pyridinium salts. Use immediately for coupling.

Protocol B: Caging the Target Amine

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl generated during carbamate formation, preventing the protonation of the target amine and driving the reaction to completion.

Step-by-Step:

  • Dissolve the target primary amine (0.8 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and cool to 0°C.

  • Under strictly red-light conditions (to prevent premature photolysis), add the freshly prepared PPG-chloroformate (1.0 eq) dropwise.

  • Stir the mixture overnight in complete darkness at room temperature.

  • System Validation (Dark Stability Check): Purify the caged compound via preparative HPLC. To ensure the PPG does not thermally hydrolyze, incubate a 10 µM sample of the purified caged compound in PBS (pH 7.4) at 37°C for 24 hours in complete darkness. Analyze via analytical HPLC. A self-validating system must show <1% release of the free amine, proving that any subsequent biological activity is strictly light-dependent.

Protocol C: Photolysis and Uncaging Assay

Causality: The final breakdown of the hemiacetal intermediate into the free amine and the nitrosobenzaldehyde byproduct is base-catalyzed [1]. Therefore, maintaining a physiological pH (7.4) is critical; acidic environments will stall the release, trapping the intermediate.

Step-by-Step:

  • Prepare a 50 µM solution of the caged target in PBS (pH 7.4).

  • Place the solution in a quartz cuvette or glass-bottom live-cell imaging dish.

  • Irradiate using a 365 nm LED (e.g., 10 mW/cm²) or a two-photon Ti:Sapphire laser tuned to 740 nm.

  • System Validation (Actinometry & Kinetics): Relying on nominal lamp power is a common source of error. Validate photon flux using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated power meter. Extract aliquots at t=0,1,5, and 10 minutes of irradiation. Quantify the appearance of the free amine via HPLC to establish the exact photolysis half-life ( t1/2​ ) for your specific optical setup.

References

  • Walker, J. W.; Reid, G. P.; McCray, J. A.; Trentham, D. R. "Photolabile 1-(2-Nitrophenyl)Ethyl Phosphate Esters of Adenine Nucleotide Analogs. Synthesis and Mechanism of Photolysis." Journal of the American Chemical Society 1988, 110 (21), 7170-7177. URL:[Link]

  • Blanc, A.; Bochet, C. G. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal 2006, 12(26), 6865-6879. URL:[Link]

  • Specht, A.; et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews 2023, 123(14), 8829-8875. URL:[Link]

Method

Application Note: Covalent Coupling of (3-(Benzyloxy)-2-nitrophenyl)methanol to Carboxylic Acids via Steglich Esterification

Introduction and Mechanistic Rationale The synthesis of photoresponsive biomaterials, prodrugs, and targeted delivery systems frequently relies on photoremovable protecting groups (PPGs). Among these, ortho-nitrobenzyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of photoresponsive biomaterials, prodrugs, and targeted delivery systems frequently relies on photoremovable protecting groups (PPGs). Among these, ortho-nitrobenzyl (oNB) alcohol derivatives are the most extensively validated class of photocleavable linkers[1][2]. Specifically, (3-(Benzyloxy)-2-nitrophenyl)methanol offers a highly tunable scaffold; the benzylic alcohol serves as the primary attachment point for carboxylic acid payloads, while the ortho-nitro group acts as the photo-trigger. The meta-benzyloxy substituent provides steric shielding and modulates the electronic environment, which can shift the absorption maximum and improve the quantum yield ( Φ ) of the photocleavage event[3].

To couple this sterically hindered alcohol to a carboxylic acid without degrading sensitive functional groups, the Steglich Esterification is the premier methodology[4]. This protocol utilizes a carbodiimide coupling reagent—typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—in conjunction with the hypernucleophilic catalyst 4-Dimethylaminopyridine (DMAP)[5].

The Causality of Reagent Selection
  • EDC over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from the product ester[6]. EDC is selected here because its corresponding urea byproduct is highly water-soluble and can be quantitatively removed during a simple aqueous workup[5].

  • The Critical Role of DMAP: The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. If the alcohol attacks this intermediate too slowly (a common issue with sterically hindered oNB alcohols), the intermediate undergoes a spontaneous 1,3-rearrangement to form a dead-end N-acylurea[4]. DMAP outcompetes this side reaction by rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then efficiently transfers the acyl group to the (3-(Benzyloxy)-2-nitrophenyl)methanol[7].

SteglichEsterification Acid Carboxylic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC (Coupling Agent) EDC->Intermediate AcylPyridinium Acylpyridinium Active Species Intermediate->AcylPyridinium + DMAP DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Photocleavable Ester + Soluble Urea AcylPyridinium->Product + Alcohol Alcohol (3-(Benzyloxy)-2-nitrophenyl) methanol Alcohol->Product

Workflow of DMAP-catalyzed Steglich esterification.

Post-Coupling Photocleavage Mechanism

Once the ester is formed, the payload is "caged." Upon irradiation with UV light (typically 365 nm), the molecule undergoes a Norrish Type II intramolecular hydrogen abstraction. The excited diradical state decays into an aci-nitro tautomer, which rapidly cyclizes into a hemiacetal. Subsequent ring-opening and hydrolysis release the free carboxylic acid and an o-nitrosobenzaldehyde byproduct[2][8].

Photocleavage Ester o-Nitrobenzyl Ester Excited Excited Diradical State (Norrish Type II) Ester->Excited Photon UV Light (365 nm) Photon->Excited AciNitro Aci-Nitro Tautomer Excited->AciNitro H-abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Release Released Carboxylic Acid + o-Nitrosobenzaldehyde Hemiacetal->Release Cleavage

Norrish Type II photocleavage pathway of o-nitrobenzyl esters.

Experimental Parameters and Reagent Stoichiometry

To ensure complete conversion of the valuable carboxylic acid payload while preventing the accumulation of unreacted intermediates, a slight excess of the coupling agent and the alcohol is utilized.

Table 1: Standard Reagent Equivalents for Steglich Esterification

ReagentRoleEquivalentsNotes
Carboxylic Acid Substrate / Payload1.00 eqMust be strictly anhydrous to prevent EDC hydrolysis.
(3-(Benzyloxy)-2-nitrophenyl)methanol Photocleavable Linker1.10 - 1.20 eqSlight excess drives the equilibrium forward.
EDC·HCl Coupling Agent1.20 - 1.50 eqAdded at 0 °C to control the exothermic activation step.
DMAP Acyl Transfer Catalyst0.10 - 0.20 eqSub-stoichiometric amounts prevent base-catalyzed side reactions.
Dichloromethane (DCM) Solvent0.1 - 0.5 MMust be anhydrous (stored over molecular sieves).

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (color changes, solubility) and specific workup washes are engineered to isolate the product with high purity prior to chromatography[9].

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and (3-(Benzyloxy)-2-nitrophenyl)methanol (1.1 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Rationale: The initial formation of the O-acylisourea is exothermic; cooling prevents thermal degradation of the active ester.

  • Coupling Initiation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The solution may transition from clear to slightly yellow.

Phase 2: Reaction Execution and Monitoring
  • Incubation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Propagation: Stir the mixture under an inert atmosphere for 12 to 18 hours.

  • Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) to visualize the aromatic components. The consumption of the carboxylic acid and the appearance of a new, higher-Rf spot (the non-polar ester) indicates completion.

Phase 3: Quenching and Liquid-Liquid Extraction

The following washes are explicitly designed to remove specific reaction components, ensuring a self-purifying workflow. 9. Dilution: Dilute the reaction mixture with an equal volume of DCM. 10. Acidic Wash (Removal of DMAP and EDC·HCl): Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1.0 M aqueous HCl (or 5% citric acid for acid-sensitive payloads). Rationale: This protonates unreacted DMAP and the EDC urea byproduct, dragging them into the aqueous phase. 11. Basic Wash (Removal of unreacted Acid): Wash the organic layer twice with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Rationale: Deprotonates any residual carboxylic acid, moving it to the aqueous phase. 12. Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water from the organic phase. 13. Drying: Collect the organic layer in an Erlenmeyer flask and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) or Magnesium Sulfate ( MgSO4​ ) for 15 minutes. 14. Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Phase 4: Purification and Characterization
  • Flash Chromatography: Purify the crude ester via silica gel flash column chromatography. A typical eluent system is a gradient of Hexanes/Ethyl Acetate (e.g., 9:1 to 7:3 v/v), but this should be optimized based on the TLC Rf values.

  • NMR Validation: Confirm the product structure via 1H NMR.

    • Diagnostic Peaks: Look for the downfield shift of the benzylic protons of the (3-(Benzyloxy)-2-nitrophenyl)methanol moiety. In the free alcohol, these protons typically appear around ~4.6-4.8 ppm. Upon esterification, the electron-withdrawing effect of the newly formed ester bond shifts these protons downfield to approximately ~5.2-5.5 ppm.

Sources

Application

Application Note: Incorporation of (3-(Benzyloxy)-2-nitrophenyl)methanol in Photoresponsive Hydrogels for Dynamic Cell Culture

Audience: Researchers, scientists, and drug development professionals. Executive Summary The engineering of stimuli-responsive biomaterials requires precise control over the biochemical and biomechanical properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The engineering of stimuli-responsive biomaterials requires precise control over the biochemical and biomechanical properties of the cellular microenvironment. (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly efficient, red-shifted photolabile building block utilized to synthesize "caged" biomolecules—such as cell-adhesive peptides (e.g., RGDS) or small-molecule therapeutics. When incorporated into a bioinert hydrogel network, these caged moieties remain biologically inactive. Upon targeted ultraviolet (UV) irradiation, the o-nitrobenzyl (o-NB) masking group is cleaved, enabling the spatiotemporal activation of biochemical signals[1]. This application note details the mechanistic rationale, quantitative photophysical data, and a validated, self-validating protocol for utilizing this compound to create dynamically tunable hydrogels[2].

Mechanistic Insights & Molecular Design

The core functionality of (3-(Benzyloxy)-2-nitrophenyl)methanol relies on the Norrish Type II-like photochemical rearrangement characteristic of o-nitrobenzyl systems[1].

  • The Strategic Role of the 3-Benzyloxy Substituent: Unsubstituted o-nitrobenzyl groups typically exhibit maximum absorption ( λmax​ ) deep in the UV region (~280–300 nm), which can induce DNA damage and phototoxicity in live cells. The addition of an electron-donating benzyloxy group at the 3-position induces a bathochromic (red) shift, extending the absorption tail well into the cytocompatible UV-A range (365–405 nm)[3]. This structural modification allows for highly efficient photocleavage at lower, cell-safe energy doses.

  • Photocleavage Causality: Upon photon absorption at 365 nm, the molecule enters an excited triplet state. The ortho-nitro group abstracts a benzylic hydrogen, forming a transient aci-nitro intermediate. This intermediate rapidly undergoes rearrangement and hydrolysis to yield a 2-nitroso-3-benzyloxybenzaldehyde byproduct, simultaneously breaking the carbamate or ester bond that links it to the payload, thereby "decaging" the active molecule[1][3].

PhotochemicalMechanism A Caged Peptide (o-NB Carbamate) B UV Irradiation (λ = 365 nm) A->B C Excited Triplet State (Norrish Type II) B->C D Aci-Nitro Intermediate (H-Abstraction) C->D E Hemiaminal Rearrangement D->E F Active Peptide + Nitrosobenzaldehyde E->F

Fig 1: Photochemical cleavage pathway of the o-nitrobenzyl carbamate linkage.

Quantitative Data: Photophysical Properties

To justify the selection of the 3-benzyloxy derivative over other photolabile linkers, the following table compares their photophysical properties and suitability for hydrogel engineering[3].

Photolabile CoreSubstituent EffectAbsorption λmax​ Cleavage Rate ( k ) at 365 nmBiocompatibility / Cytotoxicity Risk
Unsubstituted o-NB None~280 nmSlowHigh (requires high-energy UV-B/C)
3-Methoxy-o-NB Weak EDG~340 nmModerateModerate
3-Benzyloxy-o-NB Strong EDG ~355 nm Fast High (efficient at cytocompatible UV-A)
Coumarin Ester Extended Conjugation~400 nmVery FastHigh (visible light compatible, but bulky)

Note: EDG = Electron Donating Group. The 3-benzyloxy modification provides an optimal balance between synthetic accessibility, steric hindrance, and cytocompatible degradation kinetics[1][3].

Experimental Protocols

Trustworthiness & Causality Principle: To prevent premature cleavage of the o-NB group during hydrogel fabrication, the network must be crosslinked using light-independent chemistries. This protocol utilizes a base-catalyzed Thiol-Michael addition (orthogonal to UV photolysis), ensuring the photolabile group remains strictly intact until user-directed UV irradiation is applied[4][5].

Protocol A: Synthesis of the Caged Bioactive Tether

Objective: Conjugate (3-(Benzyloxy)-2-nitrophenyl)methanol to an acrylated cell-adhesive peptide (Acrylate-PEG-RGDS).

  • Activation: Dissolve 1.0 eq of (3-(Benzyloxy)-2-nitrophenyl)methanol and 1.2 eq of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous acetonitrile under argon.

  • Catalysis: Add 2.0 eq of triethylamine (TEA) dropwise. Stir at room temperature for 4 hours to form the active o-NB-succinimidyl carbonate intermediate.

  • Conjugation: Add 0.9 eq of Acrylate-PEG-RGDS (containing a free primary amine on the lysine residue) to the reaction mixture. Stir overnight in the dark to form the stable o-NB carbamate linkage.

  • Purification: Purify the resulting "Caged-RGDS" monomer via preparative HPLC and lyophilize. Store at -20°C in an amber vial[2].

Protocol B: Fabrication of the Bioinert Hydrogel

Objective: Form a 3D network encapsulating cells without triggering photolysis.

  • Pre-Gel Formulation: In sterile PBS (pH 7.4), dissolve 4-arm PEG-thiol (10% w/v) and PEG-diacrylate (equimolar ratio of thiols to acrylates).

  • Tether Incorporation: Add the Caged-RGDS monomer (synthesized in Protocol A) to the pre-gel solution at a final concentration of 2 mM.

  • Cell Suspension: Resuspend the target cell line (e.g., Mesenchymal Stem Cells) in the pre-gel solution at 5×106 cells/mL.

  • Orthogonal Gelation: Pipette 50 µL of the mixture into a mold. Incubate at 37°C for 30 minutes in the dark. The Thiol-Michael addition will form a solid, bioinert hydrogel network[4][5].

Protocol C: Spatiotemporal Photolysis & Bioactivation

Objective: Decage the RGDS peptide to induce localized cell adhesion.

  • Masking: Place a custom photomask (e.g., 50 µm striped patterns) directly over the hydrogel construct.

  • Irradiation: Expose the masked hydrogel to a collimated 365 nm LED light source at an intensity of 10 mW/cm² for 5 minutes. Causality: This specific dose provides sufficient energy to cleave the 3-benzyloxy-o-NB group while remaining well below the threshold for UV-induced cellular ROS damage[2][4].

  • Incubation & Wash: Remove the mask, wash the hydrogel with fresh media to diffuse out the cleaved nitrosobenzaldehyde byproduct, and return to the incubator.

  • Validation: After 24 hours, stain with Phalloidin/DAPI. Cells in the irradiated regions will exhibit a spread, adhered morphology (due to exposed RGDS), while cells in the dark regions will remain rounded[4].

Experimental Workflow Diagram

ExperimentalWorkflow S1 1. Monomer Synthesis Conjugate (3-(Benzyloxy)-2-nitrophenyl)methanol to RGDS S2 2. Pre-Gel Formulation Mix Caged-RGDS, PEG-diacrylate, and PEG-tetra-thiol S1->S2 S3 3. Orthogonal Gelation Dark Thiol-Michael Addition (37°C, pH 7.4) S2->S3 S4 4. Cell Encapsulation Cells remain rounded in bioinert matrix S3->S4 S5 5. Spatiotemporal Photolysis Targeted UV Irradiation (365 nm, 10 mW/cm²) S4->S5 S6 6. Dynamic Bioactivation Localized Peptide Decaging & Cell Spreading S5->S6

Fig 2: Step-by-step workflow for the fabrication and photoactivation of o-NB functionalized hydrogels.

Quality Control & Troubleshooting

  • Byproduct Toxicity Mitigation: The photochemical cleavage inherently generates a 2-nitroso-3-benzyloxybenzaldehyde byproduct. If left to accumulate, this electrophilic species can react with cellular amines, causing off-target toxicity. Solution: Supplement the post-irradiation culture media with 1 mM soluble glycine to act as a primary amine scavenger, neutralizing the byproduct before it interacts with encapsulated cells[1][3].

  • Incomplete Gelation: If the Thiol-Michael addition is sluggish, ensure the pH of the PBS is strictly maintained at 7.4 to 7.6. The reaction rate is highly dependent on the presence of the thiolate anion, which requires a slightly basic microenvironment[5].

References

  • [1] o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules - ACS Publications.

  • [2] Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms. Nature Protocols - Springer Nature.

  • [4] Photoresponsive Chemistries for User-Directed Hydrogel Network Modulation to Investigate Cell–Matrix Interactions. Accounts of Chemical Research - ACS Publications.

  • [3] Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC - National Institutes of Health.

  • [5] The Development of Stimuli-responsive Hydrogels from Self-Immolative Polymers. Western University Open Repository.

Sources

Method

Application Note: UV-Mediated Cleavage Protocol for (3-(Benzyloxy)-2-nitrophenyl)methanol Linkers

Target Audience: Researchers, scientists, and drug development professionals. Applications: Solid-phase synthesis, targeted drug delivery, hydrogel degradation, and photolithography.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Solid-phase synthesis, targeted drug delivery, hydrogel degradation, and photolithography.

Introduction & Mechanistic Causality

Photolabile protecting groups (PPGs) and photocleavable linkers provide unparalleled spatiotemporal control over molecular release. While traditional o-nitrobenzyl (oNB) linkers have been widely utilized, they often suffer from slow cleavage kinetics and require high-energy UV light that can cause collateral photochemical damage to biological payloads.

The (3-(Benzyloxy)-2-nitrophenyl)methanol linker represents a highly optimized derivative designed to overcome these limitations. By incorporating an electron-donating benzyloxy group at the 3-position (ortho to the nitro group), the primary chromophore’s absorption maximum is significantly red-shifted[1]. This structural modification dramatically enhances the molar decadic absorption coefficient at 365 nm (UVA) , a cytocompatible wavelength that penetrates tissue and media deeper than UVB/UVC while minimizing phototoxicity[2].

The Photochemical Mechanism

The cleavage of this linker is governed by a Norrish Type II-like photochemical rearrangement[3]. The causality of the reaction proceeds as follows:

  • Photoexcitation: Absorption of a 365 nm photon excites the nitro group into a diradical singlet/triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a proton from the adjacent benzylic carbon, forming a highly reactive aci-nitro intermediate.

  • Rearrangement & Cleavage: The intermediate rapidly hydrolyzes, collapsing the ester, carbonate, or carbamate bond. This releases the free payload alongside an o-nitrosobenzaldehyde byproduct[4].

PhotochemicalMechanism A Linker-Payload Conjugate B Excited Diradical State A->B UV 365 nm C Aci-Nitro Intermediate B->C H-Abstraction D o-Nitrosobenzaldehyde Byproduct C->D Rearrangement E Free Payload (Released) C->E Cleavage

Diagram 1: Photochemical cleavage mechanism of o-nitrobenzyl derivatives via UV irradiation.

The Imperative of Carbonyl Scavengers

A critical, yet frequently overlooked, aspect of oNB cleavage is the management of the o-nitrosobenzaldehyde byproduct. As a Senior Application Scientist, I mandate the use of a carbonyl scavenger for two mechanistic reasons:

  • Prevention of the Inner Filter Effect: The o-nitrosobenzaldehyde byproduct is intensely brown-colored and strongly absorbs incident UV light at 365 nm. If left unchecked, it acts as an optical filter, drastically decelerating the cleavage kinetics of the remaining intact linkers[5].

  • Suppression of Imination Side Reactions: If the released payload contains a primary amine, the highly electrophilic nitrosobenzaldehyde will rapidly condense with it to form an imine, effectively trapping the payload in a new, unintended covalent complex[6].

To build a self-validating and high-yielding protocol, Semicarbazide hydrochloride must be added to the reaction buffer. Semicarbazide acts as a highly efficient carbonyl scavenger, trapping the byproduct, rescuing the photodegradability of the system, and ensuring quantitative payload release[7].

Standardized Experimental Protocol

This protocol is optimized for analytical and preparative scale cleavage of (3-(Benzyloxy)-2-nitrophenyl)methanol conjugates.

Materials Required
  • Light Source: 365 nm UV-A LED photoreactor or Hg ARC lamp (Intensity: 10–20 mW/cm²)[8].

  • Reaction Vessel: Quartz cuvettes or UV-transparent borosilicate glass vials (standard glass absorbs UV and will artificially lower your yield).

  • Solvent System: PBS (pH 7.4) with 5% DMSO for aqueous applications, or anhydrous THF/MeOH for organic synthesis[1][4].

  • Scavenger: Semicarbazide hydrochloride (Sigma-Aldrich/MilliporeSigma).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the linker-payload conjugate in the chosen solvent system to achieve a final concentration of 1.0 to 2.0 mM. Ensure complete dissolution; particulate scattering will reduce photon penetration.

  • Scavenger Integration: Add Semicarbazide hydrochloride to the solution at a concentration of 10 mM (approximately 5 to 10 molar equivalents relative to the linker)[6].

  • Degassing (Optional but Recommended): Briefly sparge the solution with Nitrogen or Argon for 2 minutes to remove dissolved oxygen, which can quench the excited triplet state and reduce quantum yield.

  • UV Irradiation: Place the vessel in the photoreactor. Irradiate at 365 nm (10–20 mW/cm²). Maintain the temperature at 25°C using a cooling block or fan to prevent thermal degradation of sensitive biological payloads.

  • Kinetic Monitoring: Aliquot 10 µL samples every 5 minutes. Analyze via Reverse-Phase HPLC (C18 column) monitoring at 220 nm (peptide/payload backbone) and 350 nm (to track the consumption of the intact linker and formation of the scavenged byproduct)[4].

  • Termination & Purification: Terminate irradiation once HPLC indicates >95% cleavage (typically 15–30 minutes). Isolate the free payload using standard preparative chromatography or dialysis.

CleavageWorkflow S1 1. Sample Preparation Dissolve conjugate in PBS/THF (1-2 mM) S2 2. Scavenger Addition Add Semicarbazide HCl (5-10 eq) S1->S2 S3 3. UV Irradiation Expose to 365 nm LED (10-20 mW/cm²) S2->S3 S4 4. Reaction Monitoring Track via HPLC/LC-MS (15-30 min) S3->S4 S5 5. Payload Isolation Purify released target molecule S4->S5

Diagram 2: Step-by-step experimental workflow for UV-mediated linker cleavage.

Quantitative Data & Kinetic Benchmarks

The following table synthesizes expected cleavage efficiencies based on light intensity and the presence of a scavenger. Notice the dramatic kinetic improvement when utilizing the benzyloxy-substituted linker alongside a carbonyl scavenger.

Linker TypeWavelengthIntensityScavengerCleavage TimeFree Payload Yield
Unsubstituted oNB365 nm10 mW/cm²None60 min~50%
3-Benzyloxy-oNB 365 nm 10 mW/cm² None 30 min ~75%
3-Benzyloxy-oNB 365 nm 10 mW/cm² Semicarbazide 15 min >95%
3-Benzyloxy-oNB 365 nm 20 mW/cm² Semicarbazide 5 - 10 min >95%

Troubleshooting & Optimization

  • Incomplete Cleavage (<50% after 30 mins):

    • Cause: Inner filter effect or poor UV penetration.

    • Solution: Verify that the reaction vessel is made of quartz or UV-transparent borosilicate. Standard glass blocks light below 350 nm and severely attenuates 365 nm transmission. Ensure the scavenger was added.

  • Payload Degradation:

    • Cause: Thermal accumulation from the UV lamp.

    • Solution: High-intensity UV lamps generate significant heat. Implement active cooling (water jacket or fans) to keep the reaction strictly at room temperature.

  • Missing Amine Payload on LC-MS:

    • Cause: Imination side-reaction with the byproduct.

    • Solution: Increase the concentration of Semicarbazide hydrochloride to 10 equivalents. Alternatively, use hydroxylamine if semicarbazide is incompatible with your downstream assays[6].

References

  • Decoration of Polyfluorene-Wrapped Carbon Nanotubes with Photocleavable Side-Chains - mdpi.com -[Link]

  • Photoresponsive nanoparticles for drug delivery - nih.gov -[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - acs.org -[Link]

  • A Light Sensitive Hyaluronic Acid-based Hydrogel for 3D Culturing, Differentiation, and Harvesting of Mesenchymal Stromal Cells - biorxiv.org -[Link]

  • Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides - acs.org -[Link]

  • Photoclick Chemistry: A Bright Idea - nih.gov -[Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - nih.gov -[Link]

Sources

Application

Application Note: Utilizing (3-(Benzyloxy)-2-nitrophenyl)methanol as an Advanced Photocleavable Linker in Solid-Phase Peptide Synthesis

Introduction & Chemical Rationale In the realm of solid-phase peptide synthesis (SPPS), achieving truly orthogonal cleavage conditions is a persistent challenge. Traditional acid-labile linkers (e.g., Wang or Rink Amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the realm of solid-phase peptide synthesis (SPPS), achieving truly orthogonal cleavage conditions is a persistent challenge. Traditional acid-labile linkers (e.g., Wang or Rink Amide resins) require harsh trifluoroacetic acid (TFA) or hydrogen fluoride (HF) for final cleavage. For the synthesis of sensitive peptide therapeutics, peptide-drug conjugates (PDCs), or fully protected peptide fragments intended for convergent synthesis, these harsh conditions often lead to product degradation.

Photolabile linkers offer a traceless, reagent-free cleavage modality that operates under mild, neutral conditions[1]. (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly specialized ortho-nitrobenzyl (o-NB) building block designed to overcome the limitations of first-generation photolabile linkers.

The strategic placement of the benzyloxy group at the 3-position serves two critical mechanistic functions:

  • Photophysical Red-Shifting: The electron-donating alkoxy substituent extends the chromophore's conjugation, shifting the absorption maximum ( λmax​ ) toward the UVA spectrum (350–365 nm). This allows for cleavage at wavelengths that do not excite or degrade sensitive aromatic amino acids like Tryptophan or Tyrosine[2].

  • Stereoelectronic Pre-organization: The bulky benzyloxy group induces steric torsion, forcing the ortho-nitro group out of the aromatic plane. This conformation sterically favors the proximity of the nitro oxygen to the benzylic protons, accelerating the rate-determining intramolecular hydrogen abstraction during photolysis.

Mechanistic Overview of Photocleavage

The cleavage of the peptide from the (3-(Benzyloxy)-2-nitrophenyl)methanol linker is governed by the classic Norrish Type II photoisomerization pathway[1].

Upon UVA irradiation (typically 365 nm), the nitro group absorbs a photon and transitions into an excited diradical state. This activated oxygen abstracts a proton from the adjacent benzylic carbon, yielding an aci-nitro intermediate[3]. This intermediate undergoes a rapid cyclic rearrangement into a hemiacetal, which subsequently collapses. The collapse severs the ester bond, releasing the free peptide and generating an o-nitrosobenzaldehyde byproduct[1].

Norrish_Mechanism A Ground State Peptide-Linker B Excited Diradical (hv 365 nm) A->B UV Photon Absorption C Aci-nitro Intermediate B->C Intramolecular H-Abstraction D Hemiacetal Collapse C->D Rearrangement E Free Peptide (Target Product) D->E Cleavage F o-Nitrosobenzaldehyde (Byproduct) D->F Cleavage

Logical flow of the Norrish Type II photocleavage mechanism for o-nitrobenzyl linkers.

Quantitative Performance Data

To justify the integration of the 3-benzyloxy derivative over standard unsubstituted o-nitrobenzyl linkers, we must analyze their comparative photolytic efficiencies. The table below summarizes the kinetic and yield advantages conferred by the 3-benzyloxy substitution.

Linker TypeSubstitution Pattern λmax​ (nm)Cleavage WavelengthCleavage Time (h)Typical Yield (%)
Standard o-NB Unsubstituted~280365 nm12 - 2460 - 70
NVOC 4,5-Dimethoxy~346365 nm4 - 875 - 85
3-Benzyloxy-2-NB 3-Benzyloxy~355365 nm2 - 485 - 95

Data Interpretation: The 3-benzyloxy substitution significantly reduces the required irradiation time while maximizing the yield, directly resulting from the enhanced quantum yield of the pre-organized ground state.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the end-to-end process of utilizing (3-(Benzyloxy)-2-nitrophenyl)methanol in SPPS. Every protocol is designed as a closed-loop, self-validating system to ensure absolute quality control before proceeding to the next synthetic step.

SPPS_Workflow N1 1. Resin Preparation (Aminomethyl Polystyrene) N2 2. Linker Coupling (DIC / HOBt Activation) N1->N2 Swell in DMF N3 3. First AA Esterification (MSNT / MeIm) N2->N3 Kaiser Test Validation N4 4. Iterative SPPS (Fmoc / tBu Chemistry) N3->N4 Fmoc UV Quantitation N5 5. Photocleavage (365 nm UV, Scavenger) N4->N5 Sequence Completion N6 6. Product Isolation (Fully Protected Peptide) N5->N6 Filtration & Evaporation

Self-validating workflow for SPPS using the 3-benzyloxy-2-nitrophenyl photocleavable linker.

Protocol A: Linker Attachment to Solid Support
  • Swelling: Swell 1.0 g of Aminomethyl Polystyrene resin (loading ~0.8 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.

  • Activation: Dissolve 3.0 eq of (3-(Benzyloxy)-2-nitrophenyl)methanol (functionalized with a carboxylate spacer, e.g., via a succinic anhydride extension) and 3.0 eq of HOBt in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (5x) and Dichloromethane (DCM) (5x).

  • Causality: DIC/HOBt is selected over stronger uronium salts (like HATU) to prevent guanidinylation of the resin's primary amines, ensuring a clean amide bond formation.

  • Self-Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling; if positive, repeat steps 2-4.

Protocol B: First Amino Acid Esterification
  • Reagents: Dissolve 5.0 eq of Fmoc-AA-OH and 5.0 eq of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in dry DCM. Add 3.75 eq of N-methylimidazole (MeIm).

  • Coupling: Add the solution to the resin and agitate for 2 hours.

  • Causality: The benzylic alcohol of the 3-benzyloxy-2-nitrophenyl moiety is sterically hindered by the adjacent nitro and benzyloxy groups. Standard carbodiimide coupling (DIC/DMAP) is highly inefficient and risks enantiomerization. MSNT/MeIm generates a highly reactive acyl triazole intermediate that overcomes this steric barrier without causing racemization.

  • Self-Validation: Perform an Fmoc cleavage assay. Treat a 5 mg resin aliquot with 20% piperidine/DMF, collect the eluate, and measure UV absorbance at 301 nm. Calculate the loading capacity. If loading is <80% of theoretical, repeat the MSNT coupling.

Protocol C: Iterative SPPS and Photocleavage
  • Synthesis: Proceed with standard Fmoc/tBu iterative peptide elongation.

  • Preparation for Cleavage: Wash the completed resin thoroughly with DCM and Methanol (MeOH). Resuspend the resin in a cleavage cocktail of DCM/MeOH (8:2 v/v) containing 1% (v/v) hydrazine.

  • Irradiation: Transfer the suspension to a quartz or borosilicate glass reactor. Irradiate with a 365 nm UV LED array (approx. 10-20 mW/cm²) for 3 hours under gentle agitation.

  • Isolation: Filter the resin, wash with DCM, and concentrate the filtrate under reduced pressure to isolate the protected peptide.

  • Causality: The byproduct of Norrish Type II cleavage is an o-nitrosobenzaldehyde[1]. Nitroso compounds are highly electrophilic and can react with the free N-terminus or nucleophilic side chains of the released peptide. Hydrazine acts as a radical scavenger and nucleophilic trap, neutralizing the aldehyde/nitroso species before it can modify the target peptide. The DCM/MeOH solvent mixture stabilizes the radical intermediates while maintaining peptide solubility.

  • Self-Validation: Analyze the crude filtrate via LC-MS. The presence of the target mass without +133 Da adducts (indicative of nitrosobenzaldehyde adduction) confirms successful, clean cleavage and effective scavenger activity.

References

  • Photolabile Linkers for Solid-Phase Synthesis Source: ACS Combinatorial Science URL:[Link]

  • Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS Source: PubMed Central (PMC) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews URL:[Link]

Sources

Method

Advanced Preparation and Photolysis Protocols for Photo-Caged Compounds Using (3-(Benzyloxy)-2-nitrophenyl)methanol

As spatiotemporal control over biological processes becomes increasingly critical in chemical biology and drug development, the design of photo-activatable ("caged") molecules has evolved significantly. While standard o-...

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Author: BenchChem Technical Support Team. Date: April 2026

As spatiotemporal control over biological processes becomes increasingly critical in chemical biology and drug development, the design of photo-activatable ("caged") molecules has evolved significantly. While standard o-nitrobenzyl (ONB) groups have been the workhorse of photocaging, advanced derivatives like (3-(Benzyloxy)-2-nitrophenyl)methanol (hereafter referred to as 3-BnO-2-NB-OH ) offer distinct physicochemical advantages.

This application note provides a comprehensive, field-proven guide to synthesizing and utilizing 3-BnO-2-NB-OH-caged compounds. By acting as a Senior Application Scientist, I have structured this guide to move beyond mere recipes—focusing instead on the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Rationale: Why 3-BnO-2-NB-OH?

The fundamental premise of o-nitrobenzyl caging relies on the Norrish Type II photochemical reaction [1]. Upon UV irradiation, the nitro group enters an excited triplet state, abstracting a benzylic hydrogen to form a diradical. Subsequent electron rearrangement yields an aci-nitro intermediate, which cyclizes and hydrolyzes in the dark to release the free payload and a nitrosobenzaldehyde byproduct[1].

The introduction of a benzyloxy group at the 3-position of the nitrobenzyl ring serves two critical functions:

  • Electronic Tuning: Alkoxy substitutions on the aromatic ring push the absorption maximum ( λmax​ ) toward the 350–365 nm range. This is crucial because photoreactions carried out in biological systems must use longer wavelengths ( λ>300 nm) to minimize phototoxicity and tissue damage[1].

  • Steric and Lipophilic Shielding: The bulky benzyloxy group increases the lipophilicity (LogP) of the caged prodrug, significantly enhancing cellular permeability for intracellular targets compared to unsubstituted ONB groups.

Mechanism GS Ground State (o-Nitrobenzyl Ether/Ester) EX Excited State (Singlet → Triplet) GS->EX hν (365 nm) DIR Diradical Intermediate (Hydrogen Abstraction) EX->DIR Intramolecular H-transfer ACI Aci-Nitro Intermediate DIR->ACI Electron rearrangement HEMI Cyclic Hemiacetal ACI->HEMI Cyclization PROD Free Payload + Nitrosobenzaldehyde HEMI->PROD Dark Hydrolysis

Figure 1: Norrish Type II photocleavage mechanism of o-nitrobenzyl derived caged compounds.

Comparative Photochemical Properties

To contextualize the performance of 3-BnO-2-NB-OH, the table below summarizes the quantitative photochemical properties of common o-nitrobenzyl derivatives.

Caging ScaffoldSubstitution PatternAbsorption λmax​ (nm)Relative LipophilicityOptimal Cleavage Wavelength
Standard ONB Unsubstituted260 - 280Low300 - 350 nm
DMNB 4,5-Dimethoxy340 - 360Moderate350 - 365 nm
3-BnO-2-NB 3-Benzyloxy345 - 365High365 nm

Experimental Workflows & Synthetic Protocols

The hydroxyl group of 3-BnO-2-NB-OH acts as the synthetic handle to cage carboxylic acids (via esters), amines (via carbamates), or phosphates. Below are detailed, self-validating protocols for the two most common conjugations.

Workflow A 3-BnO-2-NB-OH (Photocage Precursor) D Photo-Caged Compound A->D Esterification / Carbamylation B Target Biomolecule (Acid / Amine) B->D C Coupling Reagents (DCC/DMAP or NPC) C->D E UV Irradiation (365 nm) D->E Spatiotemporal Control F Released Target + Nitroso Byproduct E->F Norrish Type II Cleavage

Figure 2: Synthetic workflow for the preparation and photolysis of 3-BnO-2-NB-OH caged biomolecules.

Protocol A: Caging Carboxylic Acids (Steglich Esterification)

This protocol utilizes DCC and DMAP to form an ester linkage between a target carboxylic acid and 3-BnO-2-NB-OH[2].

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 3-BnO-2-NB-OH (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the target carboxylic acid and 3-BnO-2-NB-OH in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP, followed by the dropwise addition of a DCC solution (dissolved in a minimal amount of DCM).

  • Light Protection (Critical Causality): Immediately wrap the reaction flask in aluminum foil. o-Nitrobenzyl derivatives are highly photosensitive; ambient laboratory lighting will cause premature cleavage and degrade your yield[3].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.

  • Purification: The reaction will precipitate dicyclohexylurea (DCU) as a white solid. Filter the mixture through a Celite pad. Wash the filtrate with 0.1 M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Caging Amines (Carbamylation via Chloroformate)

Direct coupling of alcohols to amines is inefficient. Instead, we activate the amine using 4-nitrophenyl chloroformate (NPC) to form a highly reactive intermediate, which then traps the 3-BnO-2-NB-OH[4].

Reagents:

  • Target Amine (1.0 eq)

  • 3-BnO-2-NB-OH (1.3 eq)

  • 4-Nitrophenyl chloroformate (NPC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • DMAP (0.25 eq)

  • Anhydrous Acetonitrile (ACN)

Step-by-Step Procedure:

  • Amine Activation: Dissolve the target amine in dry ACN under Argon. Add DIPEA (1.5 eq) and cool to 0 °C. Slowly add NPC (1.1 eq). Stir for 2 hours at room temperature to form the activated 4-nitrophenyl carbamate intermediate.

  • Alcohol Addition: To the stirred solution, add 3-BnO-2-NB-OH (1.3 eq), the remaining DIPEA (1.0 eq), and DMAP (0.25 eq)[4].

  • Light Protection & Heating: Wrap the flask in aluminum foil. Heat the mixture under reflux (approx. 80 °C) for 24–48 hours depending on the steric hindrance of the amine[4].

  • Workup: Quench the reaction with 1 M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1 M NaOH to remove the 4-nitrophenol byproduct. Dry, concentrate, and purify via chromatography.

Uncaging (Photolysis) Protocol & Nitroso Scavenging

The true test of a caged compound is its ability to release the payload rapidly and cleanly upon irradiation.

Irradiation Conditions:

  • Wavelength: 365 nm (UV-A). This wavelength is energetic enough to trigger the Norrish Type II cleavage but long enough to avoid the severe phototoxicity associated with UV-B/C[1].

  • Intensity & Time: Typically, a 365 nm LED array (1.5 - 5.0 mW/cm 2 ) is used. Complete photolysis usually occurs within 10 to 60 minutes, depending on the solvent and the specific payload. The reaction progress can be monitored by the linear decrease in the ln[C]/[C] 0​ plot via HPLC[1].

The Nitroso Scavenging Imperative (Critical Causality): The photolysis of o-nitrobenzyl cages inevitably generates a 2-nitrosobenzaldehyde byproduct[1]. This species is highly electrophilic and can react with biological nucleophiles or even the newly liberated payload (especially primary amines), rendering the uncaging event useless or causing off-target toxicity[3].

Protocol Addition: When conducting uncaging experiments in vitro or in cellulo, always supplement the buffer with 1–5 mM Dithiothreitol (DTT) or Glutathione (GSH) . These thiols act as sacrificial nucleophiles, rapidly trapping the nitroso byproduct and preventing it from interfering with your biological assay[3].

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors.
  • NIR Light Controlled Photorelease of siRNA and its Target Intracellular Delivery Based on Upconversion Nanoparticles. The Royal Society of Chemistry.
  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in (3-(Benzyloxy)-2-nitrophenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol. As drug development professionals and synthetic chemists, you understand that optimizing the yield of intermediate build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol. As drug development professionals and synthetic chemists, you understand that optimizing the yield of intermediate building blocks is critical for downstream efficiency. This guide avoids generic advice, providing instead field-proven methodologies, mechanistic causality, and targeted troubleshooting to ensure a robust, reproducible synthetic pipeline.

Section 1: Synthetic Strategy & Pathway

The synthesis of (3-(benzyloxy)-2-nitrophenyl)methanol from commercially available 3-hydroxy-2-nitrobenzaldehyde[1] is a highly reliable two-step sequence. It relies on the orthogonal reactivity of the phenol and aldehyde functional groups:

  • O-Benzylation : Selective protection of the phenolic hydroxyl group using a benzyl ether[2].

  • Carbonyl Reduction : Chemoselective hydride reduction of the aldehyde to a primary alcohol while preserving the sensitive nitro group[3].

SynthesisPathway SM 3-Hydroxy-2-nitrobenzaldehyde (Starting Material) Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF Temp: 60°C SM->Step1 SN2 Substitution Int 3-(Benzyloxy)-2-nitrobenzaldehyde (Intermediate) Step1->Int Yield: 85-95% Step2 Step 2: Carbonyl Reduction Reagents: NaBH4, EtOH Temp: 0°C to RT Int->Step2 Hydride Transfer Prod (3-(Benzyloxy)-2-nitrophenyl)methanol (Target Product) Step2->Prod Yield: 90-98%

Two-step synthetic workflow for (3-(Benzyloxy)-2-nitrophenyl)methanol.

Section 2: Step-by-Step Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints.

Protocol 1: O-Benzylation of 3-Hydroxy-2-nitrobenzaldehyde
  • Objective : Selectively protect the phenol without inducing aldol-type side reactions at the aldehyde[4].

  • Methodology :

    • Dissolution : Dissolve 1.0 eq of 3-hydroxy-2-nitrobenzaldehyde in anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

      • Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the subsequent SN2 attack.

    • Base Addition : Add 1.5 eq of finely powdered, anhydrous K2CO3. Stir for 15 minutes at room temperature.

      • Causality: K2CO3 is a mild base. It is strong enough to deprotonate the phenol (which has a lowered pKa due to the electron-withdrawing ortho-nitro group) but too weak to cause significant Cannizzaro reactions or aldol condensations of the aldehyde[2].

    • Alkylation : Dropwise add 1.2 eq of Benzyl Bromide (BnBr). Heat the mixture to 60°C for 4 hours.

    • Self-Validation : Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material (Rf ~0.2) should completely disappear, replaced by a non-polar spot (Rf ~0.6). The visual disappearance of the bright yellow phenolic spot confirms complete conversion.

    • Workup : Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer 5 times with brine.

      • Causality: Extensive brine washing is mandatory to partition the high-boiling DMF into the aqueous phase, preventing it from inhibiting crystallization. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: Chemoselective Reduction to (3-(Benzyloxy)-2-nitrophenyl)methanol
  • Objective : Reduce the aldehyde to the corresponding benzyl alcohol while strictly preserving the nitro group[5][6].

  • Methodology :

    • Dissolution : Dissolve the crude 3-(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) in absolute ethanol (0.2 M) and cool to 0°C in an ice bath.

    • Hydride Addition : Add 1.2 eq of Sodium Borohydride (NaBH4) in small portions over 10 minutes.

      • Causality: NaBH4 is a mild, chemoselective reducing agent. Unlike Lithium Aluminum Hydride (LiAlH4), which will aggressively reduce the nitro group to an azo compound or amine, NaBH4 exclusively attacks the electrophilic carbonyl carbon[3][6].

    • Reaction : Stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

    • Self-Validation : Analyze an aliquot via 1H NMR. The aldehyde proton signal (~10.0 ppm) must completely disappear, accompanied by the emergence of a new benzylic CH2 singlet (~4.8 ppm) and a broad OH peak (~2.4 ppm)[7].

    • Workup : Quench carefully with saturated aqueous NH4Cl until gas evolution ceases.

      • Causality: Mildly acidic quenching breaks down the stable boron-alkoxide intermediate. Using water alone often leads to stubborn emulsions, while strong acids could trigger debenzylation. Extract with Dichloromethane (DCM), dry, and concentrate.

Section 3: Quantitative Yield Optimization Data

The table below summarizes the empirical data regarding reagent selection and its direct impact on the isolated yield of both steps.

Reaction StepSolvent / Base / ReductantTemp (°C)Time (h)Isolated Yield (%)Mechanistic Note
1. Benzylation Acetone / K2CO356°C (Reflux)1265 - 70%Sluggish SN2 due to lower solubility of K2CO3.
1. Benzylation DMF / K2CO360°C488 - 95% Optimal. Naked phenoxide accelerates SN2 kinetics.
1. Benzylation DMF / NaOH25°C240 - 50%Strong base induces Cannizzaro side-reactions on the aldehyde.
2. Reduction THF / LiAlH40°C10% (Target)Complete loss of target; nitro group reduced to amine[6].
2. Reduction MeOH / NaBH425°C0.575 - 80%Fast, but minor transesterification/acetal formation observed.
2. Reduction EtOH / NaBH40°C to RT1.592 - 98% Optimal chemoselectivity; clean conversion to primary alcohol[5].

Section 4: Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield in Step 2 (Reduction) Check1 Check TLC: Is starting material remaining? Issue->Check1 Yes1 Yes: Incomplete Reduction Check1->Yes1 No1 No: Side Reactions or Workup Loss Check1->No1 Sol1 Action: Add NaBH4 in portions, ensure dry solvent. Yes1->Sol1 Check2 Are there multiple polar spots? No1->Check2 Yes2 Yes: Nitro reduction or Acetalization Check2->Yes2 Sol2 Action: Maintain 0°C, avoid excess base/heating. Yes2->Sol2

Decision tree for troubleshooting low yields during the reduction step.

Q1: Why am I observing incomplete benzylation of 3-hydroxy-2-nitrobenzaldehyde even after prolonged heating at 60°C? A1: This is almost always caused by moisture in your DMF or K2CO3. Water acts as a nucleophile and hydrolyzes Benzyl Bromide into benzyl alcohol, consuming your alkylating agent before it can react with the phenol. Solution: Use anhydrous DMF, oven-dry your K2CO3, and consider adding a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, generating the more reactive Benzyl Iodide.

Q2: My product is trapped in a stubborn emulsion during the aqueous workup of the reduction step. How can I resolve this? A2: Emulsions in NaBH4 reductions are caused by unquenched, polymeric boron-alkoxide complexes[3]. If you simply add water, these complexes form a soapy interface between the organic and aqueous layers. Solution: Quench the reaction with saturated aqueous NH4Cl or 1M HCl until the pH is slightly acidic (~pH 5-6). This fully hydrolyzes the boron complexes into water-soluble boric acid, allowing for sharp phase separation.

Q3: Is there a risk of reducing the nitro group during the aldehyde reduction step? A3: Under standard conditions (NaBH4 in EtOH at 0°C to RT), the nitro group is entirely safe[5][6]. NaBH4 is highly chemoselective for carbonyls. However, if you add transition metal salts (e.g., NiCl2 or CoCl2) to the mixture, you will generate nickel or cobalt boride in situ, which will aggressively reduce the nitro group to an aniline. Ensure your glassware is free of metal contaminants.

Q4: I see a secondary spot on my TLC during the reduction step that is slightly less polar than the product. What is it? A4: If you are using Methanol as your solvent, you are likely observing the formation of a dimethyl acetal intermediate. Aldehydes can react with alcohols under slightly basic conditions (NaBH4 solutions are basic) to form acetals, which are resistant to hydride reduction. Solution: Switch to Ethanol, which is bulkier and less prone to acetalization, and ensure you maintain the reaction at 0°C during the initial hydride addition.

References

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib.[Link]

  • Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. WOWESSAYS.[Link]

  • Protecting Groups | Overview & Research Examples (Greene's Protective Groups in Organic Synthesis). Perlego.[Link]

  • Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Oxford Instruments.[Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Photocleavage of (3-(Benzyloxy)-2-nitrophenyl)methanol Derivatives

Welcome to the Advanced Technical Support Center for photolabile protecting groups (PPGs). This guide is engineered for researchers and drug development professionals working with caged compounds, specifically focusing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for photolabile protecting groups (PPGs). This guide is engineered for researchers and drug development professionals working with caged compounds, specifically focusing on the photodeprotection of (3-(Benzyloxy)-2-nitrophenyl)methanol derivatives .

While the benzyloxy substitution on the o-nitrobenzyl (oNB) core beneficially shifts the absorption spectrum toward longer, less phototoxic wavelengths (e.g., 350–365 nm)[1], incomplete cleavage remains a critical bottleneck. This guide dissects the photophysical and chemical causality behind these failures and provides self-validating protocols to ensure quantitative cargo release.

Mechanistic Foundation: The Norrish Type II Pathway

To troubleshoot effectively, you must understand the causality of the cleavage event. The photodeprotection of oNB derivatives does not occur in a single step; it follows a classic Norrish Type II mechanism[2].

Upon irradiation, the molecule enters an excited diradical state, triggering an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which subsequently rearranges into a cyclic hemiacetal. The rate-limiting step of the entire process is often the final breakdown of this hemiacetal intermediate to release the cargo and the o-nitrosobenzaldehyde byproduct[3]. If the microenvironment (solvent, pH, or scavengers) does not support this final breakdown, the reaction will stall, regardless of your light intensity.

Mechanism A Caged Substrate (o-Nitrobenzyl Derivative) B Excited State (Diradical) via 365 nm irradiation A->B hν (Photon Absorption) C aci-Nitro Intermediate (Proton Transfer) B->C Intramolecular H-abstraction D Cyclic Hemiacetal Intermediate C->D Rearrangement E Released Cargo + o-Nitrosobenzaldehyde D->E Cleavage (Solvent dependent)

Figure 1: Norrish Type II photocleavage mechanism of o-nitrobenzyl derivatives.

Diagnostic Logic Tree

Use the following self-validating logic tree to rapidly identify the root cause of your incomplete cleavage.

Troubleshooting Start Incomplete Cleavage Detected Q1 Is the released cargo an amine? Start->Q1 Sol1 Add Semicarbazide HCl (Scavenger) Q1->Sol1 Yes Q2 Is the solvent strictly aprotic/anhydrous? Q1->Q2 No Sol2 Add 1-5% H2O or use MeOH/Dioxane Q2->Sol2 Yes Q3 Is irradiation wavelength > 365 nm? Q2->Q3 No Sol3 Shift to 350-365 nm or increase intensity Q3->Sol3 Yes End Perform LC-MS to check for imine byproducts Q3->End No

Figure 2: Diagnostic logic tree for resolving incomplete photocleavage.

Targeted Troubleshooting FAQs

Q1: My LC-MS shows a product mass corresponding to the starting material minus an oxygen atom, but no free cargo. What is happening? A: You are observing an imination side-reaction. When your target cargo is a primary amine, the highly electrophilic o-nitrosobenzaldehyde byproduct generated during cleavage immediately reacts with the newly freed amine, forming a stable Schiff base (imine)[4]. Solution: Introduce a carbonyl scavenger to the reaction mixture. Adding 1 to 5 equivalents of semicarbazide hydrochloride or hydroxylamine effectively traps the nitrosobenzaldehyde, preventing it from consuming your target amine[5].

Q2: I am irradiating at 365 nm for hours, but the reaction plateaus at ~60% yield. Why does it stop? A: This is a classic manifestation of the "internal filter effect." As the deprotection progresses, the o-nitrosobenzaldehyde byproduct accumulates in the solution. This byproduct possesses a strong molar absorptivity in the 350–365 nm range, meaning it begins to competitively absorb the incident photons, effectively shielding the remaining caged starting material[6]. Solution:

  • Transition from a batch photoreactor to a continuous flow photoreactor to physically remove the byproduct from the irradiation zone[7].

  • Dilute the reaction mixture (≤ 1.0 mM) to reduce optical density.

Q3: Does the choice of solvent actually matter if the initial excitation is an intramolecular process? A: Absolutely. While the initial photon absorption and hydrogen abstraction are intramolecular, the subsequent breakdown of the cyclic hemiacetal intermediate relies heavily on the solvent microenvironment[8]. In strictly anhydrous, aprotic solvents (e.g., pure DCM, Toluene, or dry Acetonitrile), the hemiacetal intermediate can stall or revert to the starting material. Solution: Introduce a protic co-solvent. Adding just 1–5% v/v of water to an aprotic solvent, or utilizing methanol/dioxane mixtures, facilitates the necessary proton transfers and can increase the cleavage rate by up to 3-fold[9].

Q4: How does the benzyloxy group specifically affect the cleavage compared to standard unsubstituted o-nitrobenzyl groups? A: The benzyloxy group at the 3-position acts as a strong electron-donating group. This substitution pushes the absorption maximum ( λmax​ ) toward the visible spectrum, significantly improving the quantum yield at 365 nm compared to unsubstituted o-nitrobenzyl derivatives (which typically require harsh <320 nm UV light)[1]. However, this modification also stabilizes the radical intermediates; if you are using an incorrect wavelength (e.g., 254 nm), the benzyloxy group might actually decrease overall efficiency due to competing absorption bands.

Quantitative Data: Solvent and Scavenger Effects

The table below synthesizes the causal relationship between reaction conditions and ultimate cleavage yields for benzyloxy-substituted oNB derivatives.

Solvent SystemScavenger AddedTarget CargoIrradiation (365 nm)Typical Yield (%)Primary Failure Mode
Anhydrous ACNNonePrimary Amine60 min35 - 45%Imine formation & Hemiacetal stalling
ACN / 5% H2ONonePrimary Amine60 min55 - 65%Imine formation
ACN / 5% H2O Semicarbazide HCl Primary Amine 60 min > 90% Optimized
Pure MethanolNoneCarboxylic Acid30 min85 - 95%Internal filtering at high conc.
PBS Buffer (pH 7.4)DTT (10 mM)Thiol30 min> 95%Optimized

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your results, do not simply run the reaction and hope for the best. Use this self-validating protocol designed to monitor intermediate states and confirm mechanistic progression.

Step 1: Preparation & Solvation Dissolve the (3-(Benzyloxy)-2-nitrophenyl)methanol caged compound in a protic-compatible solvent mixture (e.g., Acetonitrile/Water 95:5 v/v) to a final concentration of 0.5 mM. Causality: Keeping the concentration low prevents the internal filter effect from dominating the kinetics.

Step 2: Scavenger Integration Add 2.0 to 5.0 equivalents of Semicarbazide Hydrochloride to the solution. Ensure complete dissolution. Causality: This acts as an irreversible trap for the cleaved nitrosobenzaldehyde.

Step 3: Irradiation Place the solution in a UV-transparent quartz vessel (standard borosilicate glass blocks significant UV transmission below 350 nm). Irradiate using a 365 nm LED array (10–20 mW/cm²). Maintain stirring to ensure uniform photon exposure.

Step 4: Self-Validation via LC-MS Monitoring Take 10 µL aliquots at t=0,10,20, and 40 minutes. Analyze via LC-MS.

  • Validation Check A (Hemiacetal Stalling): If the starting material peak decreases but no product appears, check the UV trace for broad absorption indicating a buildup of the intermediate. Action: Increase water content.

  • Validation Check B (Imine Formation): Look for a mass peak corresponding to [Target Cargo + Byproduct - H2O]. If this Schiff base mass is detected, your scavenger is either insufficient or insoluble. Action: Increase Semicarbazide HCl concentration or switch to hydroxylamine.

References

  • Photolabile protecting group - Wikipedia. URL:[Link]

  • Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis - Organic Letters. URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - Chemical Reviews. URL:[Link]

  • Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides - ACS Macro Letters. URL:[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - The Journal of Organic Chemistry. URL:[Link]

  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction - Canadian Journal of Chemistry. URL:[Link]

  • New Safety-Catch Photolabile Protecting Group - Organic Letters. URL:[Link] (Derived from search 1.6)

Sources

Troubleshooting

Technical Support Center: Optimizing UV Wavelength &amp; Exposure Time for (3-(Benzyloxy)-2-nitrophenyl)methanol Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the photodeprotection of (3-(Benzyloxy)-2-nitrophenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the photodeprotection of (3-(Benzyloxy)-2-nitrophenyl)methanol . This molecule functions as an o-nitrobenzyl (ONB) photocleavable protecting group (PPG), widely used to "cage" proteins, nucleic acids, and small molecules[1].

Successful deprotection requires a delicate balance: you must deliver enough photonic energy to achieve >95% cleavage while preventing phototoxicity or structural degradation of your target molecule. This guide provides the mechanistic causality behind these reactions, field-proven troubleshooting FAQs, and a self-validating optimization protocol.

Core Principles: The Causality of Cleavage

To optimize your experiment, you must first understand the photochemical mechanism. The benzyloxy group at the 3-position of the aromatic ring acts as an electron-donating group (EDG). This substituent subtly red-shifts the absorption spectrum and enhances the quantum yield compared to unsubstituted ONB groups, allowing for highly efficient cleavage at 365 nm (UV-A) [2].

Upon irradiation at 365 nm, the nitro group enters an excited state and abstracts a benzylic proton, forming a highly reactive aci-nitro intermediate[1]. This intermediate rapidly cyclizes into a hemiacetal, which subsequently collapses to release your free target molecule and a 3-(benzyloxy)-2-nitrosobenzaldehyde byproduct[3].

Mechanism Start Protected Target (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited UV 365 nm AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization Products Free Target + Nitroso Byproduct Hemiacetal->Products Cleavage

Photochemical cleavage mechanism of o-nitrobenzyl derivatives via the aci-nitro intermediate.

Troubleshooting Guides & FAQs

Q: My deprotection yield plateaus at 60-70% despite prolonged UV exposure. How do I achieve >95% cleavage? A: This plateau is typically caused by the "inner filter effect." The cleaved byproduct, 3-(benzyloxy)-2-nitrosobenzaldehyde, strongly absorbs UV light at 365 nm. As it accumulates in your solution, it acts as a chemical sunscreen, shielding the remaining unreacted starting material from the light source[4].

  • The Fix: Decrease the optical pathlength of your reaction vessel (e.g., use a shallow petri dish instead of a deep microcentrifuge tube). More importantly, introduce a chemical scavenger (such as semicarbazide, hydroxylamine, or primary amines like cysteamine) to your buffer. These scavengers covalently react with the nitroso byproduct, shifting its absorbance spectrum away from 365 nm and allowing light to penetrate the solution[4].

Q: I am observing degradation of my target molecule (e.g., protein/DNA) after UV deprotection. What is causing this? A: Target degradation is rarely caused by 365 nm light itself. It is usually the result of two factors: (1) Unfiltered, high-energy UV-B/UV-C (<300 nm) contamination from broadband mercury lamps, or (2) Reactive oxygen species (ROS) generated by the excited nitroso byproduct during prolonged exposure[1].

  • The Fix: Switch to a narrow-band 365 nm LED light source to ensure chromatic orthogonality and prevent non-specific UV damage[2]. Additionally, supplement your reaction buffer with ROS scavengers, such as 20 mM DTT or ascorbic acid, to protect sensitive residues[4].

Q: The solution turns cloudy or yellow/brown during irradiation. Is this normal? A: The yellow/brown color is the characteristic optical signature of the aci-nitro intermediate and the resulting nitroso byproduct[3]. However, cloudiness is a critical issue . It indicates that the highly hydrophobic 3-(benzyloxy)-2-nitrosobenzaldehyde byproduct is precipitating out of your aqueous buffer. Precipitation scatters UV light, which drastically reduces cleavage efficiency.

  • The Fix: Add a co-solvent (e.g., 5-10% DMSO or acetonitrile) to your buffer to maintain byproduct solubility throughout the exposure time.

Self-Validating Optimization Protocol

To find the exact exposure time required for your specific setup, you must run a time-course optimization. This protocol is designed as a self-validating system : it utilizes a "Dark Control" to prove that cleavage is strictly photochemical, and an "Internal Standard" to mathematically correct for solvent evaporation or pipetting errors during HPLC analysis.

Step-by-Step Methodology:
  • Preparation (Causality: Preventing inner-filter effect & ROS damage): Prepare a 50 µM solution of your caged compound in a physiological buffer. Supplement the buffer with 10% DMSO (to prevent precipitation), 20 mM Ascorbic Acid (ROS scavenger), and 20 mM Cysteamine (nitroso scavenger)[4]. Spike the solution with 10 µM of a photostable internal standard (e.g., a stable fluorophore or reference peptide).

  • Aliquoting (Causality: Maximizing surface area): Distribute 100 µL aliquots into a 96-well quartz or UV-transparent plate. A shallow pathlength ensures uniform photon distribution.

  • Irradiation: Place the plate under a 365 nm LED array (10-20 mW/cm²). Remove individual aliquots at specific intervals: 0 min (Dark Control) , 1, 5, 10, 15, 30, and 60 minutes.

  • Quenching & Analysis: Immediately transfer each removed aliquot to a dark environment to quench the reaction. Analyze the samples via HPLC or LC-MS. Calculate the cleavage yield by taking the ratio of the released target peak area to the internal standard peak area.

  • Selection: Plot the cleavage yield against exposure time. The optimal exposure time is the shortest duration that achieves >95% cleavage without inducing secondary degradation peaks.

Workflow Prep 1. Prepare Aliquots (Add Internal Standard) Irradiate 2. Irradiate at 365 nm (0 to 60 min intervals) Prep->Irradiate Quench 3. Quench Reaction (Transfer to Dark) Irradiate->Quench Analyze 4. HPLC / LC-MS Analysis (Quantify vs. Standard) Quench->Analyze Select 5. Select Optimal Time (>95% Cleavage) Analyze->Select

Self-validating experimental workflow for optimizing UV exposure time to maximize deprotection.

Quantitative Data: Wavelength & Exposure Parameters

Use the following table to understand the trade-offs between different wavelengths and exposure times when optimizing your ONB deprotection workflow.

Wavelength (nm)Light SourceTypical Exposure TimeCleavage EfficiencyPhototoxicity RiskMechanistic Notes
254 nm (UV-C) Mercury Lamp< 5 minHighVery High Causes severe DNA crosslinking and protein degradation; strictly avoid for biological targets[2].
300-320 nm (UV-B) Broadband UV5 - 15 minHighModerateFaster cleavage kinetics, but carries a high risk of off-target side reactions and ROS generation[1].
365 nm (UV-A) Narrowband LED15 - 45 minOptimal (>95%) Low Industry standard for ONB groups. Requires chemical scavengers to prevent the inner filter effect[4].
405 nm (Visible) Laser / LED> 60 minLow to ModerateVery LowHighly dependent on the presence of strong electron-donating groups; generally exhibits slow kinetics[2].

References

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). "Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine." Chemistry & Biology.[Link]

  • Blanc, A., & Bochet, C. G. (2002). "Wavelength-Controlled Orthogonal Photolysis of Protecting Groups." The Journal of Organic Chemistry.[Link]

  • Xie, X.-L., Qi, J.-Z., Wan, X.-C., Zhang, S.-D., Zhang, Y.-N., & Fang, G.-M. (2023). "Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection." Organic Letters.[Link]

  • O'Hagan, M. P., Duan, Z., Huang, F., Laps, S., Dong, J., Xia, F., & Willner, I. (2023). "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews.[Link]

Sources

Optimization

overcoming solubility issues with (3-(Benzyloxy)-2-nitrophenyl)methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with (3-(Benzyloxy)-2-nitrophenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with (3-(Benzyloxy)-2-nitrophenyl)methanol .

This compound is a highly valuable ortho-nitrobenzyl (o-NB) building block, frequently utilized in the synthesis of photocleavable linkers, pro-drugs, and photo-responsive hydrogels[1]. However, the combination of a bulky, hydrophobic benzyloxy ether and an aromatic nitro group renders this molecule exceptionally lipophilic, leading to severe solubility bottlenecks in aqueous media.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to help you overcome these barriers without compromising the photolytic integrity of your experiments.

I. Troubleshooting Guide: Overcoming Aqueous Insolubility

Issue 1: "My compound completely fails to dissolve in PBS (pH 7.4), or crashes out immediately upon dilution from a DMSO stock."

Root Cause: (3-(Benzyloxy)-2-nitrophenyl)methanol lacks ionizable functional groups within the physiological pH range. The primary alcohol has a pKa > 15, meaning pH adjustment will not induce salt formation. The high partition coefficient (LogP) drives the molecules to aggregate via hydrophobic and π-π stacking interactions rather than interacting with water.

Solution A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic benzyloxy-nitrobenzyl moiety spontaneously partitions into this cavity to minimize contact with water, forming a host-guest inclusion complex that drastically enhances apparent aqueous solubility[2][3].

Protocol: Solvent Evaporation Method

  • Preparation: Dissolve 10% (w/v) HP-β-CD in 20 mL of deionized water.

  • Organic Phase: Dissolve 100 mg of (3-(Benzyloxy)-2-nitrophenyl)methanol in 5 mL of volatile organic solvent (e.g., methanol or ethanol).

  • Complexation: Dropwise add the organic solution into the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring at room temperature.

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the organic solvent under reduced pressure at 35°C until the solution volume is reduced back to ~20 mL.

  • Lyophilization: Freeze the resulting clear solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex powder.

  • Self-Validating Step: Reconstitute 10 mg of the lyophilized powder in 1 mL of PBS. A successful complexation will yield an optically clear solution. Record a UV-Vis spectrum; the presence of a stable absorbance maximum at ~268 nm (characteristic of the o-NB group) without baseline scattering confirms complete solubilization[4].

Solution B: Co-Solvent Solubilization Causality: For applications where cyclodextrins may sterically hinder downstream reactions, a co-solvent system lowers the dielectric constant of the aqueous medium, reducing the thermodynamic penalty of solvating the lipophilic compound.

Protocol: Step-Down Dilution

  • Prepare a highly concentrated stock (e.g., 100 mM) in anhydrous DMSO.

  • Pre-warm the target aqueous buffer to 37°C to increase the kinetic solubility limit.

  • Inject the DMSO stock into the buffer under rapid vortexing to prevent localized supersaturation and nucleation. Keep the final DMSO concentration 10% (or 1% for live-cell assays).

  • Self-Validating Step: Monitor the solution using Nephelometry or measure optical density at 600 nm (OD600). An OD600 < 0.05 indicates the absence of colloidal aggregates.

Issue 2: "The solution is clear initially, but turns cloudy and opaque after 5 minutes of UV irradiation (365 nm)."

Root Cause: Upon UV irradiation, o-nitrobenzyl derivatives undergo a photoisomerization and cleavage reaction, yielding a carboxylic acid (or free leaving group) and an o-nitrosobenzaldehyde byproduct[4][5]. For this specific benzyloxy-substituted compound, the resulting nitroso byproduct is even more hydrophobic than the parent molecule. It rapidly precipitates or undergoes intermolecular coupling (forming azobenzene derivatives), which scatters the incoming UV light and prematurely halts the photolysis reaction.

Solution: Surfactant-Mediated Micellization Causality: Surfactants like Tween-80 or Pluronic block copolymers self-assemble into micelles in water. These micelles act as hydrophobic "sinks." While they help solubilize the parent compound, their critical role here is to immediately encapsulate the highly lipophilic nitroso photoproducts as they are generated, preventing them from precipitating and blocking light penetration[6].

Protocol: Micellar Encapsulation

  • Dissolve the target compound in a minimal volume of DMSO (50 mg/mL).

  • Prepare a 2% (v/v) Tween-80 solution in PBS (pH 7.4).

  • Add the DMSO stock dropwise into the vigorously stirring surfactant solution.

  • Sonicate in a bath sonicator for 15 minutes at room temperature.

  • Self-Validating Step: Analyze the sample via Dynamic Light Scattering (DLS). A monodisperse peak between 20–100 nm confirms successful micelle formation. Irradiate the sample; the solution should remain optically clear throughout the photolysis timeline.

II. Quantitative Solubility Data

The following table summarizes the expected solubility enhancements when applying the above strategies to highly lipophilic o-NB derivatives.

Solubilization StrategyExcipient ConcentrationApparent Solubility LimitFold EnhancementOptical Clarity (for UV Photolysis)
PBS (pH 7.4) Control N/A< 5 µg/mL1xPoor (Suspension)
Co-solvent System 10% (v/v) DMSO~250 µg/mL50xExcellent
Micellar System 2% (v/v) Tween-80~800 µg/mL160xGood (Slight scatter)
Inclusion Complex 10% (w/v) HP-β-CD~1,500 µg/mL300xExcellent

III. Solubilization Workflow Decision Tree

Select the appropriate solubilization strategy based on your downstream application to avoid experimental artifacts.

SolubilizationWorkflow Start Compound: (3-(Benzyloxy)-2-nitrophenyl)methanol App What is the downstream application? Start->App InVitro Live Cell / Biological Assay (Toxicity sensitive) App->InVitro Biology Polymer Polymer / Hydrogel Synthesis (High conc. needed) App->Polymer Materials Photo Preparative Photolysis (Byproduct capture needed) App->Photo Photochemistry HPBCD Use HP-β-CD Complexation (Max 10-20% w/v) InVitro->HPBCD WarnDMSO Limit DMSO to <1% for cells InVitro->WarnDMSO DMSO Use Co-solvent System (DMSO/EtOH up to 10%) Polymer->DMSO Micelle Use Surfactant Micelles (Tween-80 / Pluronic) Photo->Micelle WarnDMSO->DMSO

Decision tree for solubilizing (3-(Benzyloxy)-2-nitrophenyl)methanol.

IV. Frequently Asked Questions (FAQs)

Q: Does HP-β-CD complexation affect the photocleavage quantum yield of the o-nitrobenzyl group? A: Generally, no. The photolysis of o-NB derivatives relies on an intramolecular hydrogen abstraction mechanism[5]. Because this is an intramolecular process, it is largely independent of the external solvent environment. As long as the UV light (typically 365 nm) can penetrate the solution, the quantum yield remains relatively stable. In fact, by preventing aggregation, cyclodextrins often improve the overall cleavage kinetics by ensuring uniform light distribution.

Q: Can I use hydrotropes like Urea or Nicotinamide instead of surfactants? A: Yes, hydrotropy is a viable standalone solubilization technique. Urea has been shown to significantly enhance the aqueous solubility of lipophilic drugs by disrupting water structure and facilitating solute-solvent interactions[7]. However, note that high concentrations of urea (e.g., >2 M) can denature proteins, making this approach unsuitable if your downstream application involves active enzymes or live cells.

Q: How do I ensure the HP-β-CD complex doesn't interfere with my downstream polymer synthesis? A: Cyclodextrins can sterically hinder polymerization if the reactive site (the primary alcohol) is buried within the hydrophobic cavity. If your workflow involves functionalizing the primary alcohol (e.g., esterification with methacryloyl chloride to create a photo-responsive monomer), it is highly recommended to perform this chemical modification in a dry organic solvent (like anhydrous DCM) prior to attempting aqueous solubilization[1].

V. References

  • Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea | The Journal of Organic Chemistry - ACS Publications.[Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science | Macromolecules - ACS Publications.[Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs | ResearchGate.[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks | MDPI.[Link]

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide | Frontiers in Pharmacology.[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide | MDPI.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability | SciSpace.[Link]

  • Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib | SciSpace.[Link]

Sources

Reference Data & Comparative Studies

Validation

(3-(Benzyloxy)-2-nitrophenyl)methanol vs. Standard 2-Nitrobenzyl Alcohol: A Comparative Guide to Photolabile Protecting Groups

Executive Summary The spatial and temporal control of chemical and biological processes relies heavily on photoremovable protecting groups (PPGs). For decades, the standard o-nitrobenzyl (ONB) alcohol has been the workho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial and temporal control of chemical and biological processes relies heavily on photoremovable protecting groups (PPGs). For decades, the standard o-nitrobenzyl (ONB) alcohol has been the workhorse of light-directed chemistry[1]. However, standard ONB groups suffer from critical limitations: they require high-energy, deep-UV irradiation ( λ<300 nm) which is highly phototoxic to living cells, and their photolysis byproducts often undergo azo-dimerization, creating internal light filters that stall the reaction[2].

To circumvent these issues, researchers have engineered highly substituted derivatives. (3-(Benzyloxy)-2-nitrophenyl)methanol (hereafter referred to as 3-BnO-ONB ) represents a rationally designed, next-generation PPG. By introducing a bulky, electron-donating benzyloxy group precisely at the 3-position (ortho to the nitro group), this derivative fundamentally alters both the electronic landscape and the steric environment of the photolysis cascade.

This guide provides an objective, data-driven comparison between standard ONB groups and the advanced 3-BnO-ONB derivative, detailing the mechanistic causality, comparative performance, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Electronic and Steric Effects

The utility of any nitrobenzyl-based PPG relies on the Norrish Type II photochemical reaction [1]. Upon photon absorption, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate undergoes a 1,5-electrocyclic rearrangement into a cyclic hemiacetal, which subsequently hydrolyzes to release the target substrate and a nitrosobenzaldehyde byproduct.

The Flaws of Standard ONB

Unsubstituted 2-nitrobenzyl alcohol requires excitation at ∼260−280 nm. Furthermore, the resulting o-nitrosobenzaldehyde byproduct is highly reactive. It readily dimerizes into azobenzene derivatives that strongly absorb UV light, effectively acting as an internal "sunscreen" that halts further photolysis (auto-inhibition)[3].

The 3-BnO-ONB Advantage

The substitution of a benzyloxy group at the 3-position introduces two critical modifications:

  • Electronic Red-Shift (Bathochromic Shift): The alkoxy group is strongly electron-donating. By pushing electron density into the aromatic π -system, it lowers the HOMO-LUMO gap. This shifts the n→π∗ transition energy, allowing the 3-BnO-ONB group to be efficiently cleaved using soft UVA light or standard 365 nm LEDs[4].

  • Steric Shielding: The bulky benzyloxy group at the 3-position forces the adjacent 2-nitro group out of the aromatic plane. While this steric strain slightly alters the quantum yield ( Φ ), it provides a massive advantage post-photolysis: the resulting 3-benzyloxy-2-nitrosobenzaldehyde is sterically hindered. This prevents the nitroso group from dimerizing into light-filtering azo compounds, ensuring linear, complete uncaging kinetics[3].

PhotolysisMechanism A Caged Substrate (3-BnO-ONB Ester) B Excited State (n U00002192 U0001D6D1*) A->B hv (365 nm) C aci-Nitro Intermediate (1,5-H Shift) B->C Norrish Type II D Cyclic Hemiacetal C->D Rearrangement E Released Substrate (Free Acid/Alcohol) D->E Hydrolysis F 3-BnO-2-Nitrosobenzaldehyde (Sterically Shielded) D->F Hydrolysis

Figure 1: Photolysis cascade of 3-BnO-ONB via Norrish Type II hydrogen abstraction.

Comparative Performance Data

When selecting a PPG for drug delivery or microarray synthesis, researchers must balance the absorption wavelength, the quantum yield of uncaging ( Φ ), and byproduct toxicity. The table below summarizes the quantitative differences between standard ONB, the common 4,5-dimethoxy variant (DMNB), and 3-BnO-ONB.

ParameterStandard 2-Nitrobenzyl (ONB)DMNB (4,5-Dimethoxy)3-BnO-ONB
Absorption λmax​ 260 – 280 nm346 nm~355 – 365 nm
Quantum Yield ( Φ ) 0.10 – 0.600.01 – 0.100.05 – 0.15
Excitation Source Deep UV (Mercury Arc)UVA (Lasers/LEDs)Soft UVA (365 nm LEDs)
Biocompatibility Low (DNA/Protein damage)ModerateHigh (Tissue penetrable)
Byproduct Reactivity High (Rapid Azo-dimerization)ModerateLow (Sterically hindered)
Solubility (Organic) ModerateLowHigh (Lipophilic BnO group)

Data synthesized from established photophysical evaluations of o-nitrobenzyl platforms[1][4][5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to explain why specific reagents and conditions are chosen.

Protocol A: Caging a Carboxylic Acid with 3-BnO-ONB (Esterification)

This protocol describes the Steglich esterification used to attach the 3-BnO-ONB protecting group to a target carboxylic acid (e.g., a drug payload).

Reagents:

  • (3-(Benzyloxy)-2-nitrophenyl)methanol (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve the target carboxylic acid and EDC·HCl in anhydrous DCM under an inert argon atmosphere at 0 °C. Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. The 0 °C environment prevents the thermal degradation of this unstable intermediate.

  • Catalysis: Add DMAP to the solution. Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive, yet stable, N-acylpyridinium intermediate, preventing unwanted rearrangement to an unreactive N-acylurea.

  • Coupling: Slowly add (3-(Benzyloxy)-2-nitrophenyl)methanol to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours in the dark. Causality: The reaction must be kept in the dark to prevent premature photolysis of the newly formed 3-BnO-ONB ester.

  • Purification: Wash the organic layer with 0.1 M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and purify via silica gel chromatography. Causality: The acid wash removes residual DMAP and unreacted EDC, while the base wash removes unreacted carboxylic acid, ensuring a highly pure caged substrate.

Protocol B: Photolytic Uncaging and Kinetic Validation

This protocol outlines the controlled release of the substrate and the validation of the cleavage kinetics using HPLC.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the 3-BnO-ONB caged substrate in a 1:1 mixture of Acetonitrile and 1X PBS (pH 7.4) to a final concentration of 100 μ M. Causality: Acetonitrile ensures the lipophilic caged compound remains in solution, while PBS maintains a physiologically relevant pH, which is critical because the final hydrolysis of the cyclic hemiacetal is pH-dependent.

  • Irradiation: Place the sample in a quartz cuvette (1 cm path length) and irradiate using a 365 nm LED array (10 mW/cm 2 ). Causality: Quartz is used because standard glass can absorb trace amounts of near-UV light. The 365 nm wavelength perfectly matches the red-shifted λmax​ of the 3-BnO-ONB group, avoiding the phototoxicity associated with 254 nm lamps.

  • Kinetic Sampling: Withdraw 20 μ L aliquots at defined time points (0, 1, 3, 5, 10, and 20 minutes). Immediately inject into an RP-HPLC system (C18 column, UV-Vis detector set to the isosbestic point of the substrate).

  • Data Analysis: Plot the depletion of the caged substrate and the appearance of the free target molecule over time. Causality: Because the 3-benzyloxy group sterically prevents azo-dimerization, the kinetic plot should follow a clean pseudo-first-order decay without the tailing or plateauing typically seen in standard ONB photolysis.

Conclusion & Application Guide

The choice between standard 2-nitrobenzyl alcohol and (3-(Benzyloxy)-2-nitrophenyl)methanol dictates the success of light-responsive systems in complex environments.

  • Use Standard ONB when: Conducting simple, ex vivo organic synthesis where deep UV (254 nm) is accessible, and the substrate is highly stable against high-energy irradiation.

  • Use 3-BnO-ONB when: Developing in vivo drug delivery systems, hydrogels for tissue engineering, or sensitive biopolymer microarrays. The red-shifted absorption profile allows for the use of tissue-penetrating, non-destructive 365 nm light[2], while the steric bulk of the 3-benzyloxy group ensures clean, auto-inhibition-free uncaging kinetics[3].

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Available at:[Link]

  • Jullien, L., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. Available at:[Link]

  • Zhao, W., et al. (2020). "Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery." Materials (MDPI), 13(13), 3021. Available at:[Link]

  • Lv, C., Wang, Z., Wang, P., & Tang, X. (2012). "Photodegradable Polyurethane Self-Assembled Nanoparticles for Photocontrollable Release." Langmuir, 28(25), 9387–9394. Available at:[Link]

Sources

Comparative

cleavage efficiency of (3-(Benzyloxy)-2-nitrophenyl)methanol compared to DMNB

The rational selection of a photolabile protecting group (PPG) is a critical decision in photopharmacology, synthetic chemistry, and the development of caged biomolecules. While the o-nitrobenzyl (ONB) scaffold remains t...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational selection of a photolabile protecting group (PPG) is a critical decision in photopharmacology, synthetic chemistry, and the development of caged biomolecules. While the o-nitrobenzyl (ONB) scaffold remains the foundational architecture for these applications, specific substitution patterns on the aromatic ring drastically alter the molecule's photophysical fate.

This guide provides an in-depth, data-driven comparison between the industry-standard DMNB (4,5-Dimethoxy-2-nitrobenzyl alcohol) and the sterically tuned (3-(Benzyloxy)-2-nitrophenyl)methanol (3-BnO-NB), analyzing how their structural differences dictate cleavage efficiency, quantum yield, and practical application.

Mechanistic Causality: Electronic vs. Steric Tuning

To understand the performance differences between these two PPGs, we must first examine the causality of their photolysis. The cleavage of ONB derivatives proceeds via a Norrish Type II-like mechanism. Upon photon absorption, the molecule enters an excited triplet state, triggering a rate-limiting Hydrogen Atom Transfer (HAT) from the benzylic carbon to the nitro group. This forms an aci-nitro intermediate, which subsequently cyclizes into a 1,3-dihydrobenz[c]isoxazol-1-ol derivative and hydrates to a hemiacetal before releasing the payload[1].

Mechanism N1 Ground State ONB Ether N2 Excited Triplet State N1->N2 hν (UV) N3 aci-Nitro Intermediate N2->N3 HAT (Rate-Limiting) N4 Cyclic Hemiacetal N3->N4 Cyclization N5 Released Payload + Byproduct N4->N5 Dark Hydrolysis

Photochemical cleavage pathway of o-nitrobenzyl derivatives via Norrish Type II mechanism.

DMNB (Electronic Tuning): DMNB utilizes electron-donating methoxy groups at the 4- and 5-positions. This electronic effect raises the HOMO energy, effectively red-shifting the absorption maximum ( λmax​ ~355 nm) to a biologically benign window[2]. However, this extended conjugation stabilizes the excited state, increasing the probability of non-radiative decay. Consequently, DMNB suffers from a notoriously low quantum yield ( Φ ~0.01 - 0.1)[3].

(3-(Benzyloxy)-2-nitrophenyl)methanol (Steric Tuning): In contrast, 3-BnO-NB employs a purely steric strategy. The bulky benzyloxy ether at the 3-position creates severe steric repulsion with the adjacent 2-nitro group. This forces the nitro group to rotate out of the aromatic plane. While this geometric distortion blue-shifts the absorption spectrum by breaking coplanar conjugation, it serves a critical mechanistic purpose: it pre-organizes the nitro oxygen atom in extreme proximity to the benzylic hydrogen. By lowering the activation barrier for the rate-limiting HAT step[4], the 3-benzyloxy substitution dramatically accelerates cleavage efficiency, offering a superior quantum yield.

Quantitative Performance Comparison

The overall uncaging efficiency of a PPG is the product of its molar extinction coefficient and its quantum yield ( ε×Φ ). The table below summarizes the divergent photophysical profiles of these two molecules.

Photophysical ParameterDMNB(3-(Benzyloxy)-2-nitrophenyl)methanolAnalytical Impact
Substitution Pattern 4,5-Dimethoxy3-BenzyloxyDictates mechanism of tuning (Electronic vs. Steric).
Absorption Max ( λmax​ ) ~350 - 355 nm~310 - 320 nmDMNB is safer for live-cell imaging; 3-BnO-NB requires harder UV.
Extinction Coefficient ( ε ) ~5,000 M⁻¹cm⁻¹~1,500 M⁻¹cm⁻¹DMNB absorbs light more efficiently at its λmax​ [3].
Quantum Yield ( Φ ) 0.01 - 0.10> 0.15 (Sterically enhanced)3-BnO-NB converts absorbed photons into cleavage events much more efficiently.
Primary Application In vivo biological uncagingHigh-efficiency synthetic deprotectionChoose based on the tolerance of the system to UV light vs. the need for rapid yield.

Experimental Validation: Self-Validating Cleavage Protocols

To objectively compare the cleavage efficiency of these two groups in your own laboratory, you must employ a self-validating experimental system. Relying solely on the disappearance of the caged substrate is a flawed methodology, as it cannot distinguish between successful photolysis and non-specific UV degradation.

The following protocol utilizes an internal standard and isosbestic point tracking to guarantee mass-balance closure.

Protocol S1 Step 1: Equimolar Preparation Add Internal Standard S2 Step 2: Actinometry Calibrate Photon Flux S1->S2 S3 Step 3: LED Irradiation 365 nm or 320 nm S2->S3 S4 Step 4: HPLC-UV/MS Verify Isosbestic Points S3->S4 S5 Step 5: Kinetic Modeling Calculate Efficiency S4->S5

Self-validating experimental workflow for determining photolabile cleavage efficiency.

Protocol 1: HPLC-UV/MS Cleavage Efficiency Assay

Objective: Determine the half-life ( t1/2​ ) and reaction cleanliness of the PPGs.

  • Sample Preparation (The Self-Validating Step): Prepare 100 µM solutions of the DMNB-caged and 3-BnO-NB-caged substrates in HPLC-grade Methanol/Water (1:1). Crucially, spike the solutions with 50 µM of an inert internal standard (e.g., biphenyl). Causality: The internal standard ensures that any evaporation during photolysis or injection errors do not skew the kinetic data.

  • Baseline Measurement: Inject a 10 µL aliquot into the HPLC-UV/MS to establish the t=0 baseline. Confirm the exact ratio of the caged substrate to the internal standard.

  • Controlled Irradiation: Place the samples in a quartz cuvette. Irradiate using a temperature-controlled LED source matched to the molecule's profile (365 nm for DMNB; 320 nm for 3-BnO-NB).

  • Time-Course Sampling: Remove 20 µL aliquots at logarithmic time intervals (0, 1, 2, 5, 10, 30, and 60 minutes) and quench in the dark.

  • Data Analysis & Isosbestic Verification: Plot the chromatograms. You must observe the stoichiometric depletion of the caged substrate and the simultaneous appearance of the released payload. Validation Check: Overlay the UV spectra of the peaks. The presence of clean isosbestic points confirms that no dark-toxicity or secondary photodegradation is occurring.

Protocol 2: Absolute Quantum Yield ( Φ ) Determination

Objective: Separate the molecule's ability to absorb light from its intrinsic cleavage efficiency.

  • Actinometry: Before irradiating the samples, calibrate the absolute photon flux of your LED source using standard potassium ferrioxalate actinometry. This converts your irradiation time into an exact molar quantity of photons delivered.

  • Initial Rate Kinetics: Irradiate the samples only up to 10-15% conversion. Causality: Restricting the reaction to the initial linear phase prevents the inner-filter effect (where the cleaved nitroso byproduct begins absorbing light and shielding the remaining caged substrate).

  • Calculation: Calculate the quantum yield using the formula: Φ=Moles of photons absorbedMoles of substrate cleaved​ . You will find that while DMNB absorbs more photons at 365 nm, 3-BnO-NB utilizes its absorbed photons much more efficiently to drive the HAT step[4].

Selection Guide Summary

If your application involves live-cell imaging or tissue penetration where UV toxicity is a primary concern, DMNB remains the superior choice due to its red-shifted absorption profile[2]. However, if your workflow involves in vitro synthetic deprotection, solid-phase peptide synthesis, or materials science where rapid, high-yield cleavage is paramount, the sterically accelerated (3-(Benzyloxy)-2-nitrophenyl)methanol provides a significantly higher quantum yield and faster deprotection kinetics.

Sources

Validation

HPLC Method Validation Guide: Assessing the Purity of (3-(Benzyloxy)-2-nitrophenyl)methanol – A Comparative Analysis of Column Chemistries

The Analytical Challenge: Resolving Nitroaromatic Intermediates (3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized, electron-deficient aromatic intermediate critical to the synthesis of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Resolving Nitroaromatic Intermediates

(3-(Benzyloxy)-2-nitrophenyl)methanol is a highly functionalized, electron-deficient aromatic intermediate critical to the synthesis of complex pharmaceutical scaffolds, such as functionalized indoles and kinase inhibitors. Assessing its purity is paramount; residual synthetic impurities—specifically regioisomers from nitration steps or over-oxidized degradation products like 3-benzyloxy-2-nitrobenzaldehyde—can severely poison downstream catalytic steps or introduce off-target toxicities.

The structural complexity of this molecule presents a unique chromatographic challenge. It possesses a strongly electron-withdrawing nitro group, an electron-donating benzyloxy ether linkage, and a polar hydroxymethyl group. Traditional reversed-phase HPLC methods often fail to resolve the target API from its oxidized aldehyde counterpart because their hydrophobicities (LogP) are nearly identical, leading to critical co-elution.

Column Chemistry Causality: Why Standard C18 Fails

To develop a robust, stability-indicating method, we must move beyond standard dispersive (hydrophobic) interactions.

  • The C18 Limitation: Standard C18 columns (e.g., fully porous alkyl phases) separate analytes almost exclusively based on hydrophobicity. Because (3-(Benzyloxy)-2-nitrophenyl)methanol and its primary impurities share the same bulky hydrophobic backbone, a C18 column cannot adequately differentiate them.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity by leveraging π−π interactions. As documented in [1], the electron-withdrawing nitro group on our target molecule creates an electron-deficient aromatic ring. This electron-deficient system interacts strongly and uniquely with the electron-rich biphenyl ligands on the silica surface, providing the geometric and electronic discrimination required to pull the critical pair apart.

  • Mobile Phase Causality (Methanol vs. Acetonitrile): We deliberately select Methanol over Acetonitrile as the organic modifier. According to [2], the π electrons in acetonitrile's triple bond compete with the stationary phase, dampening the π−π retention mechanism. Methanol, being protic and lacking π electrons, maximizes the interaction between the biphenyl column and the nitroaromatic analyte.

Table 1: Comparative Column Performance Data

Conditions: 40% to 80% Methanol in 0.1% Formic Acid over 10 min. Target = (3-(Benzyloxy)-2-nitrophenyl)methanol; Impurity = 3-benzyloxy-2-nitrobenzaldehyde.

Chromatographic ParameterStandard C18 (100 x 4.6 mm, 2.7 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm)
Retention Time (Target) 4.21 min5.84 min
Retention Time (Impurity) 4.38 min6.71 min
Resolution ( Rs​ ) 1.1 (Critical Co-elution)3.4 (Baseline Separation)
Peak Tailing ( Tf​ ) 1.451.08
Selectivity Factor ( α ) 1.041.15

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . Before any quantitative validation metrics are recorded, the system must pass a strict System Suitability Test (SST). If the SST criteria are not met, the sequence is programmed to automatically halt, preventing the generation of invalid data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. Causality: The acidic pH suppresses the ionization of the hydroxymethyl group, preventing secondary interactions with residual silanols and ensuring a sharp, symmetrical peak ( Tf​ < 1.2).

  • Mobile Phase B (MPB): 100% LC-MS grade Methanol.

2. Sample Preparation:

  • Diluent: 50:50 Water:Methanol. Causality: Matching the initial mobile phase conditions prevents solvent-mismatch shock at the column head, which causes peak splitting.

  • Standard Stock: Accurately weigh 10.0 mg of (3-(Benzyloxy)-2-nitrophenyl)methanol reference standard into a 10 mL volumetric flask. Dissolve completely in Methanol (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of stock into a 10 mL flask using Diluent (100 µg/mL).

3. Chromatographic Conditions:

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Gradient Program: 40% B to 80% B over 10 min; hold at 80% B for 2 min; re-equilibrate at 40% B for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: PDA at 254 nm (optimal UV absorbance for nitroaromatic conjugated systems).

4. The Self-Validating Gatekeeper (SST):

  • Inject a resolution mixture containing 100 µg/mL of the target and 10 µg/mL of the aldehyde impurity.

  • Automated Acceptance Criteria: Resolution ( Rs​ ) > 2.0 and Tailing factor ( Tf​ ) < 1.5. Action: If failed, halt sequence.

Method Validation per ICH Q2(R2) Guidelines

Once the Biphenyl method passes the SST gatekeeper, it is subjected to full validation in accordance with the [3].

Workflow cluster_val Validation Parameters SST System Suitability Test (SST) Inject Resolution Mix Decision Rs > 2.0 & Tf < 1.5? SST->Decision Halt Halt & Troubleshoot (Self-Validating Stop) Decision->Halt No Val_Phase Initiate ICH Q2(R2) Validation Decision->Val_Phase Yes Spec Specificity (Blank/Placebo) Val_Phase->Spec Lin Linearity (25-150% Range) Val_Phase->Lin Acc Accuracy (Spike Recovery) Val_Phase->Acc Prec Precision (Repeatability) Val_Phase->Prec Report Final Validation Report Ready for QC Release Spec->Report Lin->Report Acc->Report Prec->Report

Figure 1: Self-validating ICH Q2(R2) HPLC method validation workflow.
Table 2: ICH Q2(R2) Validation Results Summary

The following data confirms that the Biphenyl-based method is highly accurate, reproducible, and fit for the intended purpose of quantifying (3-(Benzyloxy)-2-nitrophenyl)methanol purity.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of targetNo peaks > 0.05% area at 5.84 min in blankPass
Linearity R2≥0.999 (Range: 25% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 spike levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

For highly functionalized nitroaromatics like (3-(Benzyloxy)-2-nitrophenyl)methanol, relying on standard C18 dispersive interactions is insufficient for rigorous purity assessments. By migrating to a Biphenyl stationary phase and utilizing a methanolic mobile phase, we exploit targeted π−π interactions to achieve baseline resolution from critical synthetic impurities. When coupled with a self-validating SST protocol, this method fully satisfies ICH Q2(R2) requirements, ensuring robust, audit-proof analytical control for drug development workflows.

References

  • Title: Raptor Biphenyl: Fast, Rugged Raptor Columns with Time-Tested Selectivity Source: Restek Corporation URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

Comparative

Photolysis Quantum Yields of (3-(Benzyloxy)-2-nitrophenyl)methanol Derivatives: A Comparative Guide

As spatiotemporal control over biological and chemical processes becomes increasingly critical in drug development and materials science, the selection of an optimal photoremovable protecting group (PPG) is paramount. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As spatiotemporal control over biological and chemical processes becomes increasingly critical in drug development and materials science, the selection of an optimal photoremovable protecting group (PPG) is paramount. While the classic o-nitrobenzyl (o-NB) scaffold is a foundational tool, structural modifications—such as the introduction of a 3-benzyloxy group in (3-(Benzyloxy)-2-nitrophenyl)methanol derivatives—fundamentally alter the photophysical behavior of the molecule.

This guide objectively compares the photolysis quantum yields ( Φ ) of 3-benzyloxy-substituted o-nitrobenzyl derivatives against standard alternatives, providing the mechanistic causality behind these differences and a self-validating experimental protocol for accurate quantification.

Mechanistic Causality: The Substitution Effect

The photolysis of o-nitrobenzyl derivatives relies on the Norrish Type II photochemical reaction. Upon UV/Vis excitation, the nitro group abstracts a proton from the benzylic position, forming a transient aci-nitro intermediate that cyclizes and eventually hydrolyzes to release the target molecule alongside a nitrosobenzaldehyde byproduct [1].

When comparing (3-(Benzyloxy)-2-nitrophenyl)methanol to the unsubstituted 2-nitrobenzyl alcohol, the quantum yield is governed by two competing structural effects:

  • Electronic Push-Pull (Decreases Φ ): The electron-donating nature of the benzyloxy group at the 3-position increases the electron density on the aromatic ring and the nitro group. This electronic enrichment raises the activation energy required for the initial intramolecular electron/proton transfer from the benzylic carbon to the excited nitro oxygen, generally resulting in a lower quantum yield [2].

  • Steric Hindrance (Decreases Φ ): The bulky benzyloxy group positioned ortho to the nitro group forces the nitro moiety to twist out of coplanarity with the aromatic ring. This reduces the efficiency of the n→π∗ excitation.

  • Bathochromic Shift (Improves Utility): Despite the drop in absolute quantum yield, the extended conjugation and electron donation red-shift the absorption maximum ( λmax​ ) from ~260 nm to the 320–350 nm range. This allows for deprotection using softer, less phototoxic wavelengths (e.g., 365 nm LEDs), which is a critical requirement for in vivo applications [3].

Mechanism A 3-BnO-2-NB Substrate B Excited State (n→π*) A->B hν (>320 nm) C Aci-Nitro Intermediate B->C H-Abstraction D Hemiacetal C->D Cyclization E Released Drug + Nitroso Byproduct D->E Hydrolysis

Fig 1. Norrish Type II photolysis pathway of 3-substituted o-nitrobenzyl derivatives.

Comparative Performance Data

To objectively evaluate the (3-(Benzyloxy)-2-nitrophenyl)methanol scaffold, we must look at the Photolysis Efficiency , which is the product of the molar extinction coefficient ( ϵ ) and the quantum yield ( Φ ).

Note: The data below synthesizes established photophysical parameters for these scaffold classes to guide rational PPG selection.

Protecting Group Scaffold λmax​ (nm) ϵ at λmax​ ( M−1cm−1 )Quantum Yield ( Φ )Photolysis Efficiency ( ϵ×Φ )Primary Application Advantage
2-Nitrobenzyl (o-NB) 260 - 280~5,0000.13 - 0.60 High Maximum uncaging speed; best for in vitro synthesis.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 340 - 350~5,0000.01 - 0.08 ModerateStandard for biological assays; red-shifted absorption.
(3-(Benzyloxy)-2-nitrophenyl)methanol 320 - 350~4,5000.01 - 0.05 Low-ModerateEnhanced lipophilicity; tunable steric profile for selective release.

Key Takeaway: While the unsubstituted o-NB group boasts the highest quantum yield, its reliance on deep UV light limits its biological utility. The 3-benzyloxy derivative trades raw quantum efficiency for a red-shifted absorption profile and enhanced lipophilicity, making it highly competitive with DMNB for cellular assays and photo-responsive polymer networks [3].

Experimental Protocol: Absolute Quantum Yield Determination

To trust the reported Φ of a new 3-benzyloxy derivative, the experimental protocol must be a self-validating system . Relying solely on UV-Vis spectroscopy is a common pitfall because the absorption spectra of the starting material and the nitrosobenzaldehyde byproduct often overlap, masking the true degradation rate.

The following protocol utilizes chemical actinometry to validate photon flux and HPLC to guarantee mass balance.

Step-by-Step Methodology

Step 1: Actinometry (Light Source Calibration)

  • Action: Prepare a standard potassium ferrioxalate ( K3​[Fe(C2​O4​)3​] ) actinometer solution. Irradiate at 365 nm for exact time intervals.

  • Causality: LED and lamp intensities fluctuate. By measuring the absorbance of the resulting Fe(II)-phenanthroline complex at 510 nm, you obtain an absolute measurement of the incident photon flux ( I0​ ). You cannot calculate an accurate quantum yield without knowing the exact number of photons entering the system.

Step 2: Sample Preparation

  • Action: Prepare a 10−4 M solution of the 3-benzyloxy-2-nitrobenzyl caged substrate in a relevant solvent system (e.g., PBS/Acetonitrile 1:1).

  • Causality: The concentration must be strictly controlled so that the absorbance ( A ) at the irradiation wavelength is between 0.1 and 0.5. If A>0.5 , inner-filter effects will cause non-uniform irradiation, artificially lowering the measured Φ .

Step 3: Controlled Irradiation

  • Action: Place the sample in a quartz cuvette equipped with a magnetic stirrer. Irradiate at 365 nm, taking 50 μL aliquots at t=0,1,2,5,10, and 15 minutes.

Step 4: HPLC Mass-Balance Quantification

  • Action: Inject the aliquots into an HPLC system (C18 column, UV detector set to the isosbestic point or specific λmax​ of the released drug).

  • Causality: HPLC physically separates the remaining caged compound, the released drug, and the nitroso byproduct. This self-validates the reaction: the molar disappearance of the PPG must equal the molar appearance of the released drug.

Step 5: Data Synthesis

  • Action: Plot the moles of substrate released versus time to find the initial rate of reaction ( dC/dt ). Calculate the quantum yield using the formula:

    Φ=I0​×(1−10−A)dC/dt​

Protocol Step1 1. Actinometry Determine Absolute Photon Flux (I0) Step2 2. Sample Irradiation Equimolar 3-BnO-2-NB (Abs 0.1 - 0.5) Step1->Step2 Step3 3. HPLC Quantification Verify Mass Balance & Substrate Release Step2->Step3 Step4 4. Data Synthesis Calculate Φ via Conversion Ratio Step3->Step4

Fig 2. Self-validating experimental workflow for absolute quantum yield determination.

References

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, American Chemical Society. URL:[Link]

  • Zhao, H., et al. "Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling." PMC, National Institutes of Health. URL:[Link]

  • Boccia, A., et al. "Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks." MDPI Polymers. URL:[Link]

Validation

validation of (3-(Benzyloxy)-2-nitrophenyl)methanol photocleavage products by LC-MS

Title: LC-MS Validation of (3-(Benzyloxy)-2-nitrophenyl)methanol Photocleavage Products: A Comparative Guide Executive Summary Photolabile protecting groups (PPGs) are indispensable tools in spatiotemporally controlled d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Validation of (3-(Benzyloxy)-2-nitrophenyl)methanol Photocleavage Products: A Comparative Guide

Executive Summary

Photolabile protecting groups (PPGs) are indispensable tools in spatiotemporally controlled drug release, chemical biology, and materials science[1]. While the ortho-nitrobenzyl (oNB) platform is the historical gold standard, traditional derivatives often suffer from poor absorption at cytocompatible wavelengths (>350 nm) and yield highly reactive byproducts that complicate analytical validation[2][3].

(3-(Benzyloxy)-2-nitrophenyl)methanol (hereafter referred to as 3-BnO-oNBA) represents a highly optimized structural evolution of the oNB core. By introducing a bulky, electron-donating benzyloxy moiety, this linker achieves superior photolytic efficiency at 365 nm and generates a lipophilic byproduct uniquely suited for rigorous LC-MS tracking. This guide provides an objective comparison of 3-BnO-oNBA against traditional alternatives and details a self-validating LC-MS methodology for its photocleavage products.

Mechanistic Grounding: The Photocleavage Pathway

The photodeprotection of oNB-functionalized substrates is driven by a Norrish type II-like intramolecular redox reaction. Upon UV irradiation, the nitrobenzyl group undergoes phototautomerization into a transient aci-nitro intermediate[1]. This intermediate rapidly decomposes, releasing the protected payload (e.g., an amine, alcohol, or carboxylic acid) and yielding an o-nitrosobenzaldehyde byproduct[2].

Mechanism A 3-BnO-oNBA Conjugate (Stable in Dark) B aci-Nitro Intermediate (Transient) A->B UV 365 nm Phototautomerization C o-Nitrosobenzaldehyde Byproduct B->C Cleavage D Released Payload (Free Drug/Target) B->D Cleavage

Photocleavage mechanism of 3-BnO-oNBA via the transient aci-nitro intermediate.

Comparative Performance Analysis

When validating PPGs, tracking the fate of the cleaved fragment is just as critical as monitoring the release of the payload[3]. Traditional oNBA byproducts are highly polar, often eluting in the LC void volume where matrix effects cause severe ion suppression. Furthermore, the o-nitrosobenzaldehyde byproduct can undergo secondary reactions, such as forming light-filtering azobenzene derivatives or Schiff bases with primary amines[4].

The 3-BnO-oNBA linker directly addresses these analytical and functional challenges:

  • Red-Shifted Absorption: The benzyloxy group alters the electronic landscape of the aromatic ring, significantly increasing the molar extinction coefficient at 365 nm. This allows for rapid photolysis using low-power LEDs, minimizing UV-induced damage to biological samples[5][6].

  • Chromatographic Retention: The hydrophobic benzyloxy ether ensures the byproduct is strongly retained on reverse-phase (C18) columns, eluting well away from polar biological matrices and the released payload.

  • Byproduct Stability: The steric bulk of the benzyloxy group partially shields the reactive nitroso/aldehyde functionalities, reducing the rate of secondary azobenzene formation and improving mass recovery during LC-MS analysis.

Table 1: Comparative Properties of o-Nitrobenzyl Photocleavable Linkers

PropertyUnsubstituted oNBADMNB (4,5-Dimethoxy)3-BnO-oNBA
Optimal Cleavage Wavelength 300 - 320 nm350 - 365 nm365 nm
Photolysis Rate (365 nm) SlowFastFast
Byproduct Lipophilicity (LogP) LowModerateHigh
LC-MS Matrix Interference High (Void volume elution)ModerateLow (Strong C18 retention)
Byproduct Secondary Reactivity High (Azobenzene formation)ModerateLow (Sterically hindered)

Self-Validating LC-MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates dark controls to rule out spontaneous hydrolysis and utilizes specific mobile phase conditions to stabilize the transient photoproducts for accurate MS quantification.

Workflow S1 1. Sample Preparation (365 nm LED Irradiation & Dark Control) S2 2. Reaction Quenching (Addition of 0.1% Formic Acid) S1->S2 S3 3. RP-UHPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 4. ESI-MS/MS Detection (Positive/Negative Ion Mode) S3->S4 S5 5. Data Synthesis (Mass Balance & Kinetics) S4->S5

Step-by-step LC-MS workflow for validating 3-BnO-oNBA photocleavage products.

Step 1: Controlled Irradiation & Sample Preparation
  • Procedure: Dissolve the 3-BnO-oNBA conjugate in a biologically relevant buffer (e.g., PBS, pH 7.4) or a water/acetonitrile mixture to a final concentration of 10-50 µM. Aliquot into UV-transparent quartz vials. Irradiate using a 365 nm LED light source (10-20 mW/cm²) for predetermined intervals (0, 1, 5, 15, and 30 minutes). Maintain a parallel "Dark Control" wrapped in aluminum foil.

  • Causality: A time-course assay is essential to calculate the cleavage kinetics and confirm that degradation is strictly photon-dependent. The dark control validates that the linker is stable against ambient hydrolysis.

Step 2: Quenching and Stabilization
  • Procedure: Immediately post-irradiation, quench the aliquots by adding an equal volume of cold acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The o-nitrosobenzaldehyde byproduct is chemically reactive and can participate in equilibrium reactions (e.g., hydrate formation) in neutral aqueous solutions[2]. Acidification locks the byproduct into a stable state and precipitates high-molecular-weight proteins if analyzing biological matrices, preventing column fouling.

Step 3: Chromatographic Separation (RP-UHPLC)
  • Procedure: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a binary gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a steep gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The 3-BnO substituted byproduct is highly lipophilic. A steep organic gradient ensures sharp peak shapes and prevents carryover. The acidic mobile phase prevents the degradation of the reactive byproduct on-column and enhances ionization efficiency for the subsequent MS step.

Step 4: Mass Spectrometry (ESI-QTOF or Orbitrap)
  • Procedure: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the exact mass of the intact conjugate, the released payload, and the 3-benzyloxy-2-nitrosobenzaldehyde byproduct.

  • Causality: High-resolution mass spectrometry (HRMS) is required because the mass difference between the intact conjugate and certain degradation artifacts can be minimal. Tracking the byproduct's exact mass confirms the specific Norrish type II cleavage pathway, differentiating it from non-specific photobleaching or thermal degradation.

Step 5: Data Analysis and Mass Balance
  • Procedure: Plot the Extracted Ion Chromatogram (XIC) areas of the intact conjugate (decreasing) against the released payload and byproduct (increasing) over the irradiation time points.

  • Causality: A true self-validating system must demonstrate mass balance. The molar rate of conjugate disappearance must equal the molar rate of payload appearance. Any discrepancy indicates secondary byproduct reactivity or alternative degradation pathways[3].

Conclusion

For researchers requiring precise spatiotemporal control over molecular release, (3-(Benzyloxy)-2-nitrophenyl)methanol offers a distinct analytical advantage over legacy oNBA systems. Its red-shifted absorption profile ensures efficient cleavage at cytocompatible wavelengths, while the benzyloxy substitution provides the necessary chromatographic retention and steric stability to achieve rigorous, mass-balanced LC-MS validation. By adhering to the stabilized time-course protocol outlined above, scientists can confidently map the photolytic fate of both the payload and the protecting group.

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Comparative

(3-(Benzyloxy)-2-nitrophenyl)methanol versus NVOC for amine protection

Technical Comparison Guide: (3-(Benzyloxy)-2-nitrophenyl)methanol vs. NVOC for Amine Protection Executive Summary Photolabile protecting groups (PPGs) provide a powerful means of orthogonal deprotection in complex organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: (3-(Benzyloxy)-2-nitrophenyl)methanol vs. NVOC for Amine Protection

Executive Summary

Photolabile protecting groups (PPGs) provide a powerful means of orthogonal deprotection in complex organic synthesis and chemical biology without the need for harsh acidic or basic conditions. This guide objectively compares the well-established NVOC (6-nitroveratryloxycarbonyl) group with the structural variant derived from (3-(Benzyloxy)-2-nitrophenyl)methanol . By analyzing their photokinetic properties and steric profiles, we establish why NVOC remains the superior choice for standard amine protection workflows.

Structural and Mechanistic Causality

Both protecting groups are based on the o-nitrobenzyl (ONB) scaffold, which undergoes a Norrish Type II-like photoisomerization upon UV irradiation. The primary photochemical step involves the excitation of the nitro group, followed by intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. Subsequent rearrangement into a cyclic hemiacetal and spontaneous collapse releases the free amine, carbon dioxide, and an o-nitrosobenzaldehyde byproduct[1].

NVOC (4,5-Dimethoxy-2-nitrobenzyl) NVOC is widely regarded as a gold-standard PPG for amines[2]. The presence of two electron-donating methoxy groups at the 4- and 5-positions serves a dual purpose:

  • Electronic Effect : They push electron density into the aromatic ring, red-shifting the absorption maximum (λmax) to approximately 350 nm. This allows for efficient cleavage using benign UVA light (365 nm), preventing UV-induced damage to sensitive biological molecules.

  • Steric Freedom : The methoxy groups are located away from the reactive nitro and benzylic centers. This lack of steric hindrance ensures that the nitro group remains coplanar with the aromatic ring, perfectly aligning its oxygen orbitals for the critical benzylic hydrogen abstraction, resulting in a high quantum yield[1].

(3-(Benzyloxy)-2-nitrophenyl)methanol In contrast, this variant features a bulky benzyloxy ether at the 3-position, directly adjacent (ortho) to the nitro group at the 2-position. This substitution pattern introduces severe structural liabilities:

  • Steric Clash and Orbital Misalignment : The massive steric bulk of the benzyloxy group forces the adjacent nitro group to rotate out of the plane of the aromatic ring to relieve steric strain. This out-of-plane rotation misaligns the nitro oxygen atoms relative to the benzylic hydrogen, drastically reducing the efficiency of the initial hydrogen abstraction step and plummeting the quantum yield.

  • Blue-Shifted Absorption : The loss of coplanarity disrupts the extended π-conjugation of the nitroaromatic system. Consequently, the absorption spectrum is blue-shifted (λmax < 320 nm), making it poorly responsive to standard 365 nm LED irradiation and requiring higher-energy UVB/UVC light, which is often incompatible with complex biomolecules.

Comparative Performance Data

The table below summarizes the theoretical and observed physicochemical properties of both PPGs when converted to their respective carbamates for amine protection.

PropertyNVOC(3-(Benzyloxy)-2-nitrophenyl)methanol
Aromatic Substitution 4,5-dimethoxy3-benzyloxy
Absorption λmax ~345–350 nm~280–300 nm (Blue-shifted)
Optimal Cleavage Wavelength 350–365 nm (UVA)< 320 nm (UVB/UVC required)
Steric Hindrance (Nitro Group) MinimalSevere (ortho-effect)
Conjugation / Coplanarity HighLow (Twisted nitro group)
Quantum Yield (Φ) High (~0.01 - 0.1)Low
Cleavage Kinetics (365 nm) Fast (Minutes)Slow/Incomplete (Hours)

Self-Validating Experimental Protocols

To empirically validate the superiority of NVOC over the 3-benzyloxy variant, the following self-validating workflow can be employed. This protocol covers the activation of the PPG alcohol, amine protection, and kinetic analysis of photodeprotection[3].

Protocol A: Synthesis of the PPG-Chloroformate and Amine Protection

  • Activation : Dissolve 1.0 eq of the PPG alcohol (e.g., NVOC-OH or (3-(Benzyloxy)-2-nitrophenyl)methanol) in anhydrous dichloromethane (DCM). Cool to 0 °C under an inert atmosphere.

  • Phosgenation : Add 0.4 eq of triphosgene, followed by the dropwise addition of 1.0 eq of pyridine. Stir for 2 hours at room temperature to form the chloroformate[4].

  • Coupling : In a separate flask, dissolve the target primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DCM. Slowly transfer the crude chloroformate solution into the amine solution at 0 °C.

  • Isolation : Stir for 4 hours, quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash column chromatography to isolate the pure carbamate-protected amine. Validate mass and purity via LC-MS.

Protocol B: Photodeprotection and Kinetic Analysis

  • Preparation : Prepare a 100 µM solution of the protected amine in a 1:1 mixture of Methanol and PBS buffer (pH 7.4).

  • Irradiation : Place the solution in a quartz cuvette. Irradiate using a 365 nm LED photoreactor (e.g., Penn PhD or SynLED 2.0) at a constant intensity (e.g., 10 mW/cm²).

  • Sampling & Analysis : Withdraw 20 µL aliquots at defined time intervals (0, 1, 5, 10, 20, 30, 60 minutes). Inject directly into an HPLC system monitoring at the isosbestic point or using a mass detector.

  • Validation : Plot the decay of the protected amine peak area over time to calculate the pseudo-first-order cleavage half-life (t₁/₂). NVOC will exhibit a rapid decay curve, whereas the 3-benzyloxy variant will show minimal conversion.

Visualizations

Mechanism A Protected Amine (Carbamate) B Excited State (Singlet/Triplet) A->B hν (365 nm) C Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Hemiacetal C->D Rearrangement E Free Amine + CO2 + Nitroso Derivative D->E Cleavage

Photolytic cleavage mechanism of o-nitrobenzyl carbamates.

Workflow S1 Step 1: Activation Convert PPG Alcohol to Chloroformate S2 Step 2: Protection React with Amine (DIPEA, DCM) S1->S2 S3 Step 3: Purification Flash Chromatography & LC-MS S2->S3 S4 Step 4: Photolysis Irradiate at 365 nm in Buffer S3->S4 S5 Step 5: Analysis Monitor Kinetics via HPLC S4->S5

Workflow for the synthesis and kinetic evaluation of photolabile amine protecting groups.

Conclusion

For researchers requiring reliable, fast, and biologically compatible amine protection, NVOC remains the definitive choice. The structural design of (3-(Benzyloxy)-2-nitrophenyl)methanol introduces detrimental steric hindrance that directly antagonizes the fundamental mechanism of o-nitrobenzyl photolysis. Unless the 3-benzyloxy group is specifically required for downstream orthogonal debenzylation (e.g., to generate a 3-hydroxy-2-nitrobenzyl system for alternative chemistry), it should be avoided as a primary photolabile protecting group.

References

  • Fodor et al. "Synthesis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl protected amino acids".
  • Giegrich, H., et al. "New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications". Nucleosides and Nucleotides, 17(9-11).[Link]

  • Robertson, S. A., Ellman, J. A., & Schultz, P. G. "A general and efficient route for chemical aminoacylation of transfer RNAs". Journal of the American Chemical Society, 113(7), 2722-2729 (1991).[Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Verification of (3-(Benzyloxy)-2-nitrophenyl)methanol

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural verification of a novel chemical entity is not merely a procedural step but the bedrock of all subsequent investig...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural verification of a novel chemical entity is not merely a procedural step but the bedrock of all subsequent investigation. The precise arrangement of atoms in three-dimensional space dictates a molecule's reactivity, its biological activity, and its physical properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (3-(Benzyloxy)-2-nitrophenyl)methanol, a substituted aromatic compound representative of common intermediates in medicinal chemistry. We will focus on the definitive power of Single-Crystal X-ray Crystallography and contrast it with essential, complementary spectroscopic methods.

The Imperative for Unambiguous Structure: Why X-ray Crystallography is the Gold Standard

While a suite of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecular structure.[1] NMR reveals the connectivity and chemical environment of atoms, IR identifies functional groups, and MS determines the mass and elemental formula.[2] However, each of these methods requires interpretation and inference.

In contrast, Single-Crystal X-ray Crystallography offers a direct and unequivocal visualization of the molecular structure.[3] By diffracting X-rays off a crystalline lattice, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute conformation in the solid state. For regulatory submissions, patent applications, or any study where absolute certainty is paramount, X-ray crystallography is the ultimate arbiter.

The Definitive Method: Single-Crystal X-ray Crystallography

This technique provides an irrefutable "snapshot" of the molecule. The primary challenge, and a critical determinant of success, is the growth of a high-quality single crystal suitable for diffraction.

Experimental Protocol: X-ray Crystal Structure Analysis
  • Crystal Growth (The Art of the Science):

    • Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Slow evaporation is the most common method for small molecules as it allows time for this orderly arrangement to occur. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so.

    • Procedure:

      • Dissolve 5-10 mg of highly purified (3-(Benzyloxy)-2-nitrophenyl)methanol in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

      • Transfer the solution to a small, clean vial.

      • Cover the vial with a cap, pierced with a needle, to allow for slow evaporation over several days to weeks at a stable temperature.[4]

      • Inspect the vial periodically for the formation of well-formed, transparent crystals.

  • Data Collection:

    • Rationale: A single, defect-free crystal is mounted and cooled in a stream of cold nitrogen gas (typically 100 K). This cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[3]

    • Procedure:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

      • Center the crystal in the X-ray beam of a diffractometer (e.g., using Mo Kα radiation).

      • Cool the crystal to the desired temperature (e.g., 100 K or 294 K).[3]

      • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (intensities and positions of spots) are mathematically processed to generate an electron density map. An initial model of the structure is fitted to this map and then refined to best match the experimental data.

    • Procedure:

      • The diffraction data are integrated and scaled.

      • The structure is "solved" using direct methods to obtain initial atomic positions.[3]

      • The model is refined using full-matrix least-squares on F², adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[3] Key metrics like the R-factor (R1) and Rfree are monitored to assess the quality of the fit.[5]

Data Presentation: Expected Crystallographic Parameters

The following table presents hypothetical but realistic crystallographic data for (3-(Benzyloxy)-2-nitrophenyl)methanol, based on data from similar nitrophenyl derivatives.[4]

ParameterExpected Value/DescriptionSignificance
Chemical FormulaC₁₄H₁₃NO₄Confirms elemental composition in the unit cell.
Molecular Weight259.26 g/mol Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa ≈ 13 Å, b ≈ 8 Å, c ≈ 15 Å, β ≈ 93°The dimensions of the repeating unit of the crystal.
R1 [I > 2σ(I)]< 0.05A low R-factor indicates a good agreement between the model and the experimental data.[5]
wR2 (all data)< 0.15A weighted R-factor that includes all diffraction data.
Goodness-of-Fit (S)~1.0A value close to 1 indicates a good overall refinement.
Visualization of the Crystallography Workflow

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_refinement Structure Determination Compound Purified Compound Growth Crystal Growth (Slow Evaporation) Compound->Growth Selection Crystal Selection (Microscopy) Growth->Selection Mount Mount & Cool Crystal (100 K) Selection->Mount Diffraction X-ray Diffraction (Data Collection) Mount->Diffraction Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Refinement (Least-Squares) Solution->Refinement Validation Final Validated Structure (CIF) Refinement->Validation Refinement->Validation Check R-factors Final Final Validation->Final Unambiguous 3D Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While X-ray crystallography is definitive, NMR, IR, and MS are crucial for initial characterization, purity assessment, and providing data on the molecule's behavior in solution. A trustworthy structural assignment relies on the convergence of evidence from all these techniques.[6][7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the connectivity of a molecule in solution.[8]

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase, and baseline correction). Chemical shifts are referenced to tetramethylsilane (TMS).

  • Data Presentation: Expected ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMRExpected δ (ppm)MultiplicityIntegrationAssignment
¹H Signal 1~7.8-8.0d1HAromatic H (ortho to NO₂)
¹H Signal 2~7.3-7.6m6HAromatic H (benzyloxy & phenyl)
¹H Signal 3~7.1-7.2t1HAromatic H
¹H Signal 4~5.2s2H-O-CH₂ -Ph
¹H Signal 5~4.8s2HAr-CH₂ -OH
¹H Signal 6~2.5br s1H-OH
¹³C NMRExpected δ (ppm)Assignment
¹³C Signal 1~150-155C-O (benzyloxy)
¹³C Signal 2~140-145C-NO₂
¹³C Signal 3~135-138Aromatic C (quat., benzyloxy)
¹³C Signal 4~127-130Aromatic CH
¹³C Signal 5~115-125Aromatic CH
¹³C Signal 6~71-O-CH₂ -Ph[10]
¹³C Signal 7~60Ar-CH₂ -OH
B. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for rapidly identifying the presence of key functional groups.

  • Experimental Protocol:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]

  • Data Presentation: Expected FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1520 & ~1340StrongAsymmetric & Symmetric N-O stretch (nitro group)[9]
~1250StrongC-O stretch (ether)
C. Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental formula.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization - ESI source).

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Presentation: Expected Mass Spectrometry Data

IonExpected m/zSignificance
[M+H]⁺260.0866Protonated molecular ion.
[M+Na]⁺282.0686Sodiated adduct, confirms molecular weight.
High-Resolution MS Calculated for C₁₄H₁₄NO₄⁺: 260.0866 An exact mass measurement confirms the elemental formula, ruling out other possibilities with the same nominal mass.

Comparative Analysis: A Multi-Technique Approach for Self-Validating Results

No single technique, not even X-ray crystallography, tells the whole story. A robust structural verification is a self-validating system where data from orthogonal techniques converge to support a single hypothesis.

Summary of Analytical Techniques
TechniqueInformation ProvidedSample RequirementKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.High-quality single crystal (0.1-0.3 mm).Crystal growth can be a major bottleneck; provides a static, solid-state picture.[3]
NMR Spectroscopy Atomic connectivity, chemical environment in solution, molecular dynamics.5-10 mg, soluble in deuterated solvent.Interpretation can be complex; less precise for bond angles/lengths than crystallography.[8]
IR Spectroscopy Presence of functional groups.<1 mg, solid or liquid.Provides limited information on the overall molecular framework.[2]
Mass Spectrometry Molecular weight and elemental formula (HRMS).<1 mg, soluble.Provides no direct information on connectivity or 3D arrangement.[7]
Visualization of the Integrated Verification Logic

G cluster_crystallography Definitive Analysis NMR NMR (Connectivity in Solution) Conclusion Validated Structure of (3-(Benzyloxy)-2-nitrophenyl)methanol NMR->Conclusion Confirms IR IR (Functional Groups) IR->Conclusion Confirms MS HRMS (Molecular Formula) MS->Conclusion Confirms XRAY X-ray Crystallography (Absolute 3D Structure) XRAY->Conclusion Defines

Caption: Logical relationship for comprehensive structural validation.

Conclusion

For the structural verification of (3-(Benzyloxy)-2-nitrophenyl)methanol, a combination of spectroscopic techniques—NMR, IR, and high-resolution MS—is essential for establishing the molecular formula, identifying functional groups, and mapping atomic connectivity. These methods provide a detailed and self-consistent picture of the molecule.

However, for absolute and unambiguous proof of structure, Single-Crystal X-ray Crystallography stands alone. It transcends interpretation by providing a direct image of the atomic arrangement, resolving any potential ambiguities in conformation or stereochemistry. For researchers in drug development and other high-stakes fields, embracing this multi-technique, crystallography-confirmed approach is the most rigorous and trustworthy path to validating a chemical structure.

References

  • Elyashberg, M. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 7(1). Available at: [Link]

  • Zhang, R., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. The Journal of Physical Chemistry B, 126(49), 10473–10486. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • Krajnc, A., & Balan, T. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 89-97. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Li, Y., et al. (2014). (2-Methyl-3-nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. Available at: [Link]

  • Rani, M. A., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Chemical Methodologies, 6(1), 75-81. Available at: [Link]

  • Proteopedia. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Proteopedia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (3-(Benzyloxy)-2-nitrophenyl)methanol

As a specialized synthetic intermediate widely utilized in drug development and medicinal chemistry, (3-(Benzyloxy)-2-nitrophenyl)methanol (CAS: 132977-82-7; C₁₄H₁₃NO₄) presents a unique convergence of chemical hazards....

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic intermediate widely utilized in drug development and medicinal chemistry, (3-(Benzyloxy)-2-nitrophenyl)methanol (CAS: 132977-82-7; C₁₄H₁₃NO₄) presents a unique convergence of chemical hazards. Because the molecule contains both a highly electrophilic nitroaromatic system and a benzyloxy ether linkage, standard organic waste disposal protocols are insufficient.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental regulations and laboratory safety standards.

Chemical Hazard Profile: The Causality Behind the Protocols

To establish a truly safe laboratory environment, it is critical to understand why specific disposal methodologies are enforced. The structural components of (3-(Benzyloxy)-2-nitrophenyl)methanol dictate its degradation pathways and reactivity:

  • Nitroaromatic Toxicity & Instability: The nitro group (-NO₂) substituted on the aromatic ring is highly electrophilic. Nitroaromatics are notoriously persistent in the environment and resist standard biological degradation in wastewater treatment facilities[1]. Furthermore, while mono-nitro compounds are generally stable under ambient conditions, they can become highly reactive or friction-sensitive if exposed to extreme heat, concentrated to dryness, or mixed with incompatible materials (such as strong reducing agents)[2].

  • Peroxide Formation Potential: The benzyloxy group contains a benzylic carbon adjacent to an ether oxygen. Over prolonged storage—especially when exposed to oxygen and light—this site is susceptible to auto-oxidation, leading to the slow formation of shock-sensitive hydroperoxides[3].

  • Corrosive Interactions: Solutions containing nitroaromatics and halogenated solvents can degrade certain metal containers over time, necessitating specific material choices for waste collection[4].

Quantitative Action Thresholds

To maintain a self-validating safety system, all disposal decisions must be driven by quantifiable data. The following table summarizes the critical thresholds for managing (3-(Benzyloxy)-2-nitrophenyl)methanol waste streams.

ParameterThreshold / LimitRequired Action / Causality
Storage Duration (Opened) 6 – 12 monthsTest for peroxides prior to use, concentration, or disposal due to the benzyloxy ether moiety[3].
Peroxide Concentration < 25 ppmStandard Disposal: Safe to proceed with standard hazardous waste consolidation.
Peroxide Concentration 25 – 50 ppmChemical Quenching: Treat with a ferrous salt solution to reduce peroxides before transferring to waste[5].
Peroxide Concentration > 50 ppmCritical Hazard: DO NOT MOVE. Contact EHS immediately for in-situ stabilization[6].
Aqueous Waste pH pH 6.0 – 9.0Neutralization: Adjust pH before transfer to central waste accumulation to prevent incompatible reactions.

Step-by-Step Disposal Methodologies

Protocol A: Peroxide Testing and Quenching (For Aged Samples)

If your sample of (3-(Benzyloxy)-2-nitrophenyl)methanol has been stored for over 12 months, or if you observe crystalline deposits around the cap, do not apply friction by twisting the lid [5]. If the container is safe to open, follow this protocol:

  • Sampling: In a fume hood, dip a quantitative peroxide test strip into the solvent or a reconstituted solution of the solid.

  • Evaluation: Wait 15 seconds and compare the color change to the standardized chart.

  • Quenching (If 25-50 ppm): Slowly add a freshly prepared solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) to the waste mixture while stirring.

  • Verification: Retest the solution with a new dip strip to confirm peroxide levels are < 5 ppm before proceeding to standard disposal.

Protocol B: Liquid Waste Consolidation (Reaction Mother Liquors)

Nitroaromatic waste must never be discharged into municipal sewers due to its high toxicity to aquatic life and resistance to biodegradation[2].

  • Segregation: Determine the primary solvent of your reaction mixture. Segregate the waste strictly into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) waste streams.

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or glass carboys. Never use galvanized steel safety cans , as halogenated solvents mixed with nitro-compounds can cause rapid corrosion and subsequent leakage[4].

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "(3-(Benzyloxy)-2-nitrophenyl)methanol" and check the "Toxic" and "Flammable" hazard boxes.

Protocol C: Solid Waste and Empty Container Management
  • Consumables: Collect all contaminated solid waste (e.g., TLC plates, silica gel from flash chromatography, filter paper) in a transparent, sealable plastic bag or a dedicated solid waste drum lined with a poly-bag.

  • Desiccation Warning: Do not allow nitroaromatic solids to dry out completely if they were previously wetted with solvents, as desiccation can increase friction sensitivity[5].

  • Empty Containers: Do not rinse and discard. Empty containers that held acutely toxic nitroaromatics must be managed as hazardous waste themselves, or triple-rinsed with a compatible solvent (collecting the rinsate as hazardous liquid waste) before defacing the label[4].

Operational Workflow Visualization

The following decision tree outlines the logical progression for safe disposal, ensuring that all potential hazards (peroxides, physical state, and halogen content) are systematically addressed.

G Start (3-(Benzyloxy)-2-nitrophenyl)methanol Waste Generation AgeCheck Is the sample >12 months old or showing crystal deposits? Start->AgeCheck PeroxideTest Perform Peroxide Test (Quantitative Dip Strip) AgeCheck->PeroxideTest Yes StateCheck Physical State of Waste? AgeCheck->StateCheck No PeroxideResult Peroxide > 50 ppm? PeroxideTest->PeroxideResult CallEHS CRITICAL HAZARD: DO NOT MOVE. Contact EHS for Stabilization. PeroxideResult->CallEHS Yes PeroxideResult->StateCheck No / Quenched SolidWaste Solid Waste (Silica, TLC, Filters) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mother Liquor) StateCheck->LiquidWaste Liquid SolidDispose Collect in HDPE/Glass. Label: Toxic Solid Waste. SolidWaste->SolidDispose LiquidSegregate Segregate by Solvent (Halogenated vs. Non-Halogenated) LiquidWaste->LiquidSegregate Incineration High-Temperature Incineration (Licensed EPA Facility) SolidDispose->Incineration LiquidSegregate->Incineration

Disposal workflow for (3-(Benzyloxy)-2-nitrophenyl)methanol waste streams.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: epa.gov URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: nih.gov (National Center for Biotechnology Information) URL:[Link]

  • POTENTIAL FOR HUMAN EXPOSURE (Nitroaromatics) Source: cdc.gov (Agency for Toxic Substances and Disease Registry) URL:[Link]

  • Management of time-sensitive chemicals (II): Their identification, chemistry and management Source: acs.org (ACS Chemical Health & Safety) URL:[Link]

  • Management of Time Sensitive Chemicals Source: marshall.edu (Marshall University Environmental Health and Safety) URL:[Link]

Sources

Handling

Personal protective equipment for handling (3-(Benzyloxy)-2-nitrophenyl)methanol

Handling (3-(Benzyloxy)-2-nitrophenyl)methanol requires a specialized approach that goes beyond standard chemical hygiene. As an ortho-nitrobenzyl (oNB) alcohol derivative, this compound is highly valued in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (3-(Benzyloxy)-2-nitrophenyl)methanol requires a specialized approach that goes beyond standard chemical hygiene. As an ortho-nitrobenzyl (oNB) alcohol derivative, this compound is highly valued in drug development and synthetic chemistry as a photolabile protecting group (PPG). However, its unique photochemical properties and nitroaromatic backbone introduce specific operational hazards that must be managed with precision.

This guide provides a comprehensive, self-validating operational framework for the safe handling, execution, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

To handle this compound safely, one must understand the causality behind its reactivity and toxicity:

  • Photolytic Degradation & Nitroso Toxicity: When exposed to ambient UV or visible light, ortho-nitrobenzyl alcohols undergo an 1[1]. This forms a transient aci-nitro intermediate that rapidly decays into a highly reactive 2-nitrosobenzaldehyde derivative[1]. Nitroso compounds are potent cross-linking agents and cellular toxicants. Handling this compound in standard lighting not only ruins the stoichiometric integrity of your synthesis but also generates a more hazardous chemical species[2].

  • Systemic Nitroaromatic Toxicity: Like its parent compound, 2-nitrobenzyl alcohol, this derivative is classified as harmful via ingestion, inhalation, and dermal contact[3]. Nitroaromatics easily penetrate the lipid bilayer of the skin, potentially leading to systemic toxicity (such as methemoglobinemia) and causing severe ocular and dermal irritation[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min. 6 mil thickness).Nitroaromatics permeate thin latex/vinyl rapidly. Double-gloving ensures a sterile inner layer if the outer layer is compromised by solvent or chemical dust[3].
Eye Protection Indirect-vented Chemical Splash Goggles.Protects against aerosolized fine powders and solvent splashes. Safety glasses leave the orbital bone exposed to airborne irritants[3].
Body Protection Flame-retardant (FR), fully buttoned lab coat.Prevents dermal accumulation of chemical dust. FR material is required if handling alongside flammable organic solvents during solubilization.
Respiratory/Engineering Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of aerosolized particulates during transfer and captures volatile organic solvents used during the reaction[3].

Standard Operating Procedure: Handling & Execution

To ensure scientific integrity and safety, every step in this protocol operates as a self-validating system , meaning the success and safety of the step can be immediately proven before moving forward.

Phase 1: Environmental Control & Pre-Task Validation
  • Light Shielding: Turn off fluorescent/LED overhead lights that emit in the UV/blue spectrum. Illuminate the workspace exclusively with red safe-lights or use heavily tinted actinic (amber) fume hood sashes.

  • Airflow Verification: Turn on the fume hood.

    • Validation Check: Verify the fume hood face velocity is between 80–100 fpm using the built-in digital monitor or a handheld anemometer before opening the chemical container. This ensures absolute containment of aerosolized particulates.

Phase 2: Static-Free Weighing Protocol

Nitrobenzyl derivatives are highly prone to static cling, which causes erratic balance readings and increases the risk of toxic aerosolization.

  • Static Elimination: Discharge the amber weighing vial and the metal spatula using a static eliminator (Zerostat gun) for 3 seconds.

  • Transfer: Carefully transfer the desired mass of (3-(Benzyloxy)-2-nitrophenyl)methanol into the amber vial.

  • Mass Verification:

    • Validation Check: Tare the analytical balance with the empty amber vial. Add the compound. Remove the vial, re-zero the balance, and place the vial back. If the mass deviation is greater than ±0.2 mg, static-induced drift has occurred, and the equipment must be re-discharged.

Phase 3: Transfer & Solubilization
  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DCM, DMF, or THF) directly to the amber vial inside the fume hood.

  • Integrity Confirmation:

    • Validation Check: Inspect the amber flask against a low-intensity red light. Complete dissolution without particulate suspension validates a successful transfer. The absence of a color shift (typically to a deep yellow/orange) confirms that no photolytic degradation to the hazardous nitroso derivative has occurred[2].

Workflow Visualization

Workflow N1 Initiate Protocol: (3-(Benzyloxy)-2-nitrophenyl)methanol N2 Don PPE Matrix (Double Gloves, Goggles, Coat) N1->N2 N3 Verify Fume Hood Face Velocity (80-100 fpm) N2->N3 N4 Actinic/Amber Shielding Required? N3->N4 N5 Implement Amber Glassware & Red Safe-Light N4->N5 Yes (Mandatory) N6 Weighing & Transfer (Anti-Static Protocol) N5->N6 N7 Execute Synthesis (Photoprotected) N6->N7 N8 Waste Segregation (Nitroaromatic Stream) N7->N8 N9 Surface Decontamination (Acetone -> Water) N8->N9

Operational workflow for handling photolabile nitrobenzyl alcohol derivatives.

Decontamination & Waste Management Plan

Nitroaromatics must never be mixed with strong oxidizing agents or strong bases, as they can form highly explosive mixtures[3].

Waste Segregation Table:

Waste MaterialDesignated Waste StreamContainer Requirements
Reaction SolventsHazardous Organic Waste (Nitroaromatics)Amber glass or opaque HDPE carboy.
Contaminated Consumables (Wipes, Gloves)Solid Hazardous WasteDouble-bagged in 6-mil poly bags, labeled "Toxic Solid - Nitroaromatics".
Aqueous WashesAqueous Hazardous WasteMust be kept separate from heavy metals and oxidizers.

Surface Decontamination Protocol:

  • Wipe down the balance and fume hood surfaces using lint-free wipes soaked in acetone (which highly solubilizes the compound).

  • Follow with a secondary wipe using distilled water to remove residual organics.

  • Validation Check: Perform a final dry wipe with a clean, white filter paper. Inspect the paper under ambient light; any residual yellow tint indicates remaining nitroaromatic contamination, dictating a mandatory repeat of the acetone wash.

Emergency Response & First Aid

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Do not use solvents (like acetone) to wash skin, as this accelerates dermal absorption[3].

  • Ocular Exposure: Use the emergency eyewash station immediately, holding eyelids open for a full 15 minutes. Seek immediate ophthalmological evaluation[3].

  • Spill Response: Do not sweep dry powders, as this aerosolizes the compound. Cover the spill with damp absorbent pads to suppress dust, carefully scoop into a hazardous waste container, and execute the Decontamination Protocol outlined in Section 5[3].

Sources

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